molecular formula C8H5ClO4S B2686954 3-Oxo-1,3-dihydro-2-benzofuran-5-sulfonyl chloride CAS No. 56622-76-5

3-Oxo-1,3-dihydro-2-benzofuran-5-sulfonyl chloride

Cat. No.: B2686954
CAS No.: 56622-76-5
M. Wt: 232.63
InChI Key: VZXTZCJLOJMGIU-UHFFFAOYSA-N
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Description

3-Oxo-1,3-dihydro-2-benzofuran-5-sulfonyl chloride is a useful research compound. Its molecular formula is C8H5ClO4S and its molecular weight is 232.63. The purity is usually 95%.
BenchChem offers high-quality 3-Oxo-1,3-dihydro-2-benzofuran-5-sulfonyl chloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Oxo-1,3-dihydro-2-benzofuran-5-sulfonyl chloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

3-oxo-1H-2-benzofuran-5-sulfonyl chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5ClO4S/c9-14(11,12)6-2-1-5-4-13-8(10)7(5)3-6/h1-3H,4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZXTZCJLOJMGIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C=C(C=C2)S(=O)(=O)Cl)C(=O)O1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5ClO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

A Methodological and Predictive Guide to the Solubility of 3-Oxo-1,3-dihydro-2-benzofuran-5-sulfonyl chloride in Organic Solvents

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

3-Oxo-1,3-dihydro-2-benzofuran-5-sulfonyl chloride is a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds. Its solubility in organic solvents is a critical parameter that dictates reaction conditions, purification strategies, and formulation development. This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals to understand, predict, and experimentally determine the solubility of this compound. Rather than presenting pre-existing data, this whitepaper offers a predictive analysis based on molecular structure, a detailed, self-validating experimental protocol for accurate solubility measurement, and a discussion on the critical aspect of the compound's reactivity. This guide is designed to empower researchers with the foundational knowledge and practical methodologies required to effectively manage this compound in a laboratory setting.

Part 1: Theoretical & Predictive Analysis

The solubility of a solute in a solvent is governed by the principle of "like dissolves like," where substances with similar intermolecular forces tend to be miscible.[1] Predicting solubility, therefore, begins with a thorough analysis of the molecular structure of both the solute and the potential solvents.[2][3]

Molecular Structure Analysis of 3-Oxo-1,3-dihydro-2-benzofuran-5-sulfonyl chloride

The structure of the target compound (Figure 1) reveals several key functional groups that dictate its physicochemical properties, including its molecular formula C₈H₅ClO₄S.[4][5]

  • Aromatic Benzofuran Core: The fused bicyclic system is largely non-polar and hydrophobic, contributing to solubility in solvents that can engage in π-π stacking or have significant non-polar character.

  • Lactone Group (-C(=O)O-): This cyclic ester is highly polar and contains hydrogen bond acceptors (the carbonyl and ether oxygens). This feature will promote solubility in polar solvents.

  • Sulfonyl Chloride Group (-SO₂Cl): This is a very polar and highly reactive electrophilic group.[6] Its polarity contributes to solubility in polar solvents. However, its high reactivity, particularly towards nucleophiles, is a critical consideration that will be discussed in detail.

Overall, the molecule possesses a distinct polar-nonpolar (amphiphilic) character. The presence of both a large aromatic system and highly polar functional groups suggests that it will not be freely soluble in the extremes of the solvent polarity scale (e.g., very non-polar hexanes or very polar water) but will exhibit optimal solubility in solvents of intermediate to high polarity.

cluster_molecule 3-Oxo-1,3-dihydro-2-benzofuran-5-sulfonyl chloride mol lactone Polar Lactone (H-bond acceptor) lactone->mol sulfonyl Highly Polar & Reactive Sulfonyl Chloride sulfonyl->mol aromatic Non-polar Aromatic Core aromatic->mol

Figure 1: Key functional groups influencing the solubility of the target molecule.

Predictive Solubility Framework using Hansen Solubility Parameters (HSP)

A more quantitative prediction can be made using Hansen Solubility Parameters (HSP).[7] HSP theory posits that the total cohesive energy of a substance can be divided into three components: dispersion forces (δD), polar forces (δP), and hydrogen bonding forces (δH).[8][9] The core principle is that substances with similar HSP values are likely to be soluble in one another.[10]

While the exact HSP values for 3-Oxo-1,3-dihydro-2-benzofuran-5-sulfonyl chloride are not published, we can estimate its character:

  • δD: Moderate to high, due to the aromatic ring.

  • δP: High, due to the lactone and sulfonyl chloride groups.

  • δH: Low to moderate, as it primarily acts as a hydrogen bond acceptor.

Based on this estimation, solvents with high polarity and moderate hydrogen bonding capability are predicted to be the most effective.

Predicted Solubility Trend:

  • High Solubility: Polar aprotic solvents like N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), Acetonitrile (ACN), and ketones like Acetone. These solvents have high polarity to solvate the polar groups without reacting with the sulfonyl chloride.

  • Moderate Solubility: Ethers like Tetrahydrofuran (THF) and Dioxane, and chlorinated solvents like Dichloromethane (DCM) and Chloroform. These have moderate polarity.

  • Low to Insoluble: Non-polar solvents like Hexane, Toluene, and Cyclohexane, which cannot effectively solvate the polar functional groups.

  • Reactive / Degradation: Polar protic solvents such as water, methanol, and ethanol. The sulfonyl chloride group will readily react with these solvents to form the corresponding sulfonic acid or sulfonate esters, respectively.[11][12] This is not true dissolution but a chemical reaction.

Part 2: Experimental Determination of Solubility

Accurate solubility data requires a robust and validated experimental method.[13] The isothermal equilibrium shake-flask method is the gold standard for determining thermodynamic solubility.[14] This method ensures that the solvent is fully saturated with the solute at a specific temperature.

Mandatory Pre-Experiment: Compound Stability Test

Causality: The primary concern with this molecule is the reactivity of the sulfonyl chloride group.[6] Before any solubility measurements are taken, it is crucial to assess the stability of the compound in each candidate solvent. Measuring the concentration of a degrading compound will lead to an overestimation of its true solubility. This pre-test is a self-validating step for the entire protocol.

Protocol:

  • Prepare a slurry of the compound in the test solvent (e.g., 5-10 mg/mL).

  • Stir the slurry at the desired experimental temperature (e.g., 25 °C).

  • At regular intervals (e.g., 1, 4, 8, and 24 hours), take an aliquot of the suspension, filter it, and analyze the supernatant by HPLC.

  • Monitor the chromatogram for the appearance of new peaks (degradants) and a decrease in the peak area of the parent compound.

  • Only solvents in which the compound shows <2% degradation over 24 hours should be used for the definitive solubility study.

Shake-Flask Solubility Determination Protocol

This protocol describes the steps to determine the thermodynamic solubility of the compound.[14][15]

Materials:

  • 3-Oxo-1,3-dihydro-2-benzofuran-5-sulfonyl chloride (solid)

  • Candidate organic solvents (HPLC grade)

  • Scintillation vials or glass test tubes with screw caps

  • Orbital shaker or stirring plate with temperature control

  • Analytical balance

  • Syringes and 0.45 µm syringe filters (ensure filter material is compatible with the solvent)

  • HPLC system with a suitable detector (e.g., UV-Vis)

start 1. Add Excess Solid to Solvent in Vial equilibrate 2. Equilibrate (e.g., 24h at 25°C) with Agitation start->equilibrate settle 3. Allow Solids to Settle equilibrate->settle filter 4. Filter Aliquot (0.45 µm Syringe Filter) settle->filter dilute 5. Dilute Filtrate to Working Range filter->dilute hplc 6. Analyze by HPLC vs. Calibration Curve dilute->hplc calculate 7. Calculate Solubility (mg/mL or mol/L) hplc->calculate

Figure 2: Workflow for the experimental determination of thermodynamic solubility.

Step-by-Step Methodology:

  • Preparation: Add an excess amount of solid 3-Oxo-1,3-dihydro-2-benzofuran-5-sulfonyl chloride to a pre-weighed vial. "Excess" means enough solid should remain undissolved at the end of the experiment.[15] Record the mass added.

  • Solvent Addition: Add a known volume (e.g., 2.0 mL) of the desired organic solvent to the vial.

  • Equilibration: Tightly cap the vial and place it on an orbital shaker or stirring plate in a temperature-controlled environment (e.g., 25 °C). Agitate the mixture for a sufficient time to reach equilibrium. A 24-hour period is standard, but the stability test may necessitate a shorter time.[14]

  • Phase Separation: After equilibration, cease agitation and allow the vial to stand undisturbed for at least 1 hour to let the excess solid settle.[16]

  • Sampling & Filtration: Carefully withdraw an aliquot of the supernatant using a syringe. Immediately attach a 0.45 µm syringe filter and dispense the clear filtrate into a clean HPLC vial.[17] This step is critical to remove all undissolved particulates.

  • Dilution: Accurately dilute the filtrate with a suitable solvent (usually the mobile phase) to a concentration that falls within the linear range of the HPLC calibration curve.

  • Quantification: Analyze the diluted sample by a validated HPLC method. Determine the concentration of the compound by comparing its peak area to a standard calibration curve.[1][18]

  • Calculation: Calculate the original concentration in the saturated solution, accounting for the dilution factor. This value represents the solubility of the compound in that solvent at the specified temperature.

Analytical Method: High-Performance Liquid Chromatography (HPLC)

HPLC is the preferred method for quantification due to its specificity and sensitivity.[17]

  • Column: A C18 reversed-phase column is a suitable starting point.

  • Mobile Phase: A gradient of Acetonitrile and water (with 0.1% formic acid or trifluoroacetic acid for peak shaping) is common.

  • Detection: UV detection at a wavelength where the compound has a strong absorbance (e.g., 254 nm or 280 nm).

  • Calibration: Prepare a series of standard solutions of the compound in a suitable solvent (e.g., Acetonitrile) at known concentrations to generate a calibration curve (Peak Area vs. Concentration).

Part 3: Data Presentation and Interpretation

All experimentally determined solubility data should be organized into a clear, concise table for easy comparison.

Table 1: Solubility of 3-Oxo-1,3-dihydro-2-benzofuran-5-sulfonyl chloride at 25 °C

Solvent ClassSolventPolarity IndexSolubility (mg/mL)Solubility (mol/L)Observations
Polar Aprotic DMSO7.2[Experimental Data][Calculated Data]Stable
DMF6.4[Experimental Data][Calculated Data]Stable
Acetonitrile5.8[Experimental Data][Calculated Data]Stable
Acetone5.1[Experimental Data][Calculated Data]Stable
Ethers THF4.0[Experimental Data][Calculated Data]Stable
1,4-Dioxane4.8[Experimental Data][Calculated Data]Stable
Chlorinated Dichloromethane3.1[Experimental Data][Calculated Data]Stable
Chloroform4.1[Experimental Data][Calculated Data]Stable
Non-Polar Toluene2.4[Experimental Data][Calculated Data]Stable
Hexane0.1[Experimental Data][Calculated Data]Stable
Polar Protic Methanol5.1N/AN/AReactive, degradant observed
Water10.2N/AN/AReactive, degradant observed

Note: This table is a template. Researchers should populate it with their own experimental data.

Interpretation and Reactivity Considerations

The most critical aspect of interpreting the solubility of this compound is its reactivity. The sulfonyl chloride group is a strong electrophile that readily reacts with nucleophilic solvents.[6]

Reaction with Protic Solvents: In the presence of protic solvents like alcohols (R'-OH) or water (H₂O), the sulfonyl chloride will undergo solvolysis. This is a nucleophilic substitution reaction where the solvent molecule attacks the electrophilic sulfur atom, displacing the chloride leaving group.

Figure 3: Reaction of sulfonyl chloride with an alcohol.

This reaction means that in solvents like methanol or water, one is not measuring solubility but rather the rate of a chemical transformation. The resulting sulfonic acid or sulfonate ester may be highly soluble, but this is not the solubility of the parent compound. Therefore, for practical applications like reaction chemistry, polar aprotic solvents are strongly recommended.

References

  • Jain, N., & Yalkowsky, S. H. (2010). Prediction of drug solubility from molecular structure using a drug-like training set. Journal of Pharmaceutical Sciences, 90(2), 234-252.
  • Avdeef, A. (2012). Physics-Based Solubility Prediction for Organic Molecules. Chemical Reviews, 112(11), 6545-6580.
  • Life Chemicals. (2023, May 8). Compound solubility prediction in medicinal chemistry and drug discovery. Life Chemicals Website.
  • PharmaGuru. (2025, March 26). How To Calculate Solubility BY HPLC: Learn Easily in 11 Minutes. PharmaGuru Website.
  • IEEE Xplore. (2021). Estimating Aqueous Solubility Directly From Molecular Structure Using Machine Learning Approach. 2021 Fifth International Conference on I-SMAC (IoT in Social, Mobile, Analytics and Cloud).
  • ResearchGate. (n.d.). Hansen solubility parameters (HSP).
  • Wikipedia. (n.d.). Hansen solubility parameter. Wikipedia.
  • ResearchGate. (2023, April 5). How to measure solubility for drugs in oils/emulsions?.
  • Unknown. (2024, September 24). Solubility test for Organic Compounds.
  • ResearchGate. (2024, May 28). How to determine the solubility of a substance in an organic solvent?.
  • Scribd. (n.d.). Introduction to Solubility Parameters. Scribd.
  • Rowan. (n.d.). Predicting Solubility. Rowan Website.
  • Hansen Solubility Parameters. (n.d.). Official HSP and HSPiP Website.
  • Pan, L., et al. (2009). Comparison of Nephelometric, UV-Spectroscopic, and HPLC Methods for High-Throughput Determination of Aqueous Drug Solubility in Microtiter Plates. Analytical Chemistry, 81(8), 3147-3155.
  • Life Chemicals. (2022, May 31). Compound solubility measurements for early drug discovery.
  • Schoff, C. K. (2018, May 9). Hansen Solubility Parameters (HSP): 1—Introduction.
  • Chromatography Forum. (2009, August 19). Solubility by HPLC.
  • BenchChem. (2025). An In-depth Technical Guide on the Reactivity of the Sulfonyl Chloride Functional Group. BenchChem Website.
  • GIRAUD, S., & MARTIN, L. (2022). The Journey Towards Solubility Assessment of Small Molecules Using HPLC-DAD. Sciforum.
  • Unknown. (2023, August 31). Solubility of Organic Compounds.
  • Chemistry LibreTexts. (2020, June 29). 8: Identification of Unknowns (Experiment). Chemistry LibreTexts.
  • Kevill, D. N., & D'Souza, M. J. (2008). Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs. Molecules, 13(5), 1213-1222.
  • Wikipedia. (n.d.). Sulfonyl halide. Wikipedia.
  • IUPAC. (2024, February 23).
  • IUPAC. (n.d.).
  • Shaw, D. G., et al. (2010). The IUPAC-NIST Solubility Data Series: A Guide to Preparation and Use of Compilations and Evaluations.
  • ResearchGate. (2025, August 6). (PDF) The IUPAC-NIST Solubility Data Series: A Guide to Preparation and Use of Compilations and Evaluationsa).
  • Königsberger, E., & Hefter, G. (2019). Editorial: Guidelines for the Measurement of Solid–Liquid Solubility Data at Atmospheric Pressure.
  • Organic Chemistry Portal. (n.d.).
  • Sigma-Aldrich. (n.d.). 3-Diazo-3,4-dihydro-4-oxonaphthalene-1-sulfonyl chloride. Sigma-Aldrich Website.
  • Chemistry Steps. (2025, July 27). Polar Protic and Polar Aprotic Solvents. Chemistry Steps.
  • PubChemLite. (n.d.). 3-oxo-1,3-dihydro-2-benzofuran-5-sulfonyl chloride. PubChemLite.
  • Santa Cruz Biotechnology. (n.d.). 3-oxo-1,3-dihydro-2-benzofuran-5-sulfonyl chloride. Santa Cruz Biotechnology Website.
  • American Elements. (n.d.). 1,3-dihydro-2-benzofuran-5-sulfonyl chloride. American Elements Website.
  • Fisher Scientific. (n.d.). 2,3-Dihydro-1-benzofuran-5-sulfonyl chloride, 97%, Thermo Scientific. Fisher Scientific Website.

Sources

Technical Guide: 5-Chlorosulfonylphthalide vs. Standard Sulfonyl Chlorides

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides an in-depth technical analysis of 5-chlorosulfonylphthalide (5-CSP) , a specialized reagent used in the synthesis of pharmacologically active sulfonamides. While often overshadowed by the ubiquitous p-toluenesulfonyl chloride (TsCl) or confused with the citalopram intermediate 5-chlorocarbonylphthalide , 5-CSP possesses a unique reactivity profile driven by its fused lactone-benzene scaffold.

Key Distinction: Unlike TsCl, which is primarily a "protecting group" or "activating agent" for alcohols/amines, 5-CSP is a scaffold-building reagent . It introduces the phthalide core into a target molecule via a sulfonamide linkage. Its use requires strict adherence to anhydrous protocols due to the base-sensitivity of the lactone ring—a vulnerability not present in the robust toluene core of TsCl.

Part 1: Structural & Electronic Divergence

The fundamental difference between 5-CSP and standard sulfonyl chlorides lies in the electronic environment of the aromatic ring and the stability of the core scaffold.

The Phthalide Effect (Electronic Push-Pull)
  • TsCl (Toluene Core): The methyl group is a weak electron-donating group (+I effect). This makes the sulfonyl sulfur moderately electrophilic but relatively stable.

  • 5-CSP (Phthalide Core): The phthalide ring consists of a benzene ring fused to a

    
    -lactone.
    
    • Oxygen (Pos 1): Strong electron donor (+M effect), activating the ring.

    • Carbonyl (Pos 3): Strong electron withdrawer (-M/-I effect), deactivating the ring.

    • Net Result: The 5-position is electronically favored for electrophilic substitution (para to the ether oxygen, meta to the carbonyl). The presence of the electron-withdrawing carbonyl makes the resulting sulfonyl chloride at position 5 more electrophilic (reactive) than TsCl, but the scaffold itself is more fragile .

Stability Profile

The most critical operational difference is the lactone ring .

  • TsCl: Stable to aqueous base (Schotten-Baumann conditions).

  • 5-CSP: Unstable to strong aqueous base. Hydroxide ions attack the lactone carbonyl, opening the ring to form a hydroxy-carboxylate (2-hydroxymethyl-4-sulfobenzoate derivative). This dictates that 5-CSP reactions must be performed in anhydrous organic solvents with non-nucleophilic bases.

Part 2: Comparative Data Analysis

The following table summarizes the operational differences between 5-CSP and TsCl.

Feature5-Chlorosulfonylphthalide (5-CSP)p-Toluenesulfonyl Chloride (TsCl)
Primary Application Scaffold Introduction (Phthalide moiety)Activation (OH

OTs) or Protection (NH

NTs)
Core Structure Fused Benzene-LactoneToluene (Methylbenzene)
Base Stability Low (Lactone hydrolysis risk)High (Stable to aq. NaOH/KOH)
Reactivity (

)
High (Enhanced by EWG Carbonyl)Moderate (Tempered by EDG Methyl)
Preferred Solvent DCM, THF, DMF (Anhydrous)DCM, Water/Acetone, Pyridine
Byproducts Sulfonic acid + Ring-opened species (if wet)p-Toluenesulfonic acid (TsOH)
Regiochemistry Fixed at Pos 5 (via synthesis control)Fixed at Para (via synthesis control)

Part 3: Synthesis & Regioselectivity

The synthesis of 5-CSP is a classic example of directed electrophilic aromatic substitution. The regioselectivity is strictly controlled by the electronic "push-pull" of the lactone ring.

Reaction Mechanism

The precursor, phthalide , reacts with chlorosulfonic acid (


).
  • Activation: Chlorosulfonic acid acts as both solvent and reagent.

  • Direction: The ether-like oxygen at position 1 directs the incoming electrophile (

    
     or 
    
    
    
    ) to the para position (Position 5).
  • Deactivation: The carbonyl at position 3 discourages substitution at positions 4 and 6 (ortho/para to itself).

  • Result: High regioselectivity for the 5-isomer.

Visualization: Synthesis Workflow

SynthesisFlow Phthalide Phthalide (Start) Intermed Sulfonic Acid Intermediate (In-situ) Phthalide->Intermed Electrophilic Subst. (T < 40°C) ClSO3H Chlorosulfonic Acid (Reagent & Solvent) ClSO3H->Intermed Prod 5-Chlorosulfonylphthalide (Target) Intermed->Prod Conversion to -Cl (T = 60-80°C) Impurity 6-Isomer/Disulfonated (Impurity) Intermed->Impurity Overheating (>100°C) SOCl2 Thionyl Chloride (Optional Driver) SOCl2->Prod Enhances Yield

Figure 1: Synthesis pathway of 5-CSP showing critical temperature dependence to avoid impurities.

Part 4: Experimental Protocols

Protocol A: Synthesis of 5-Chlorosulfonylphthalide

Note: This protocol synthesizes the reagent itself.

  • Charge: In a dry 3-neck flask under

    
    , charge Chlorosulfonic acid  (5.0 equiv). Cool to 0–5°C.[1]
    
  • Addition: Add Phthalide (1.0 equiv) portion-wise over 30 minutes. Critical: Exothermic.[2] Maintain T < 10°C to prevent charring.

  • Reaction: Warm slowly to 60°C. Stir for 2–4 hours.

    • Optional: Add Thionyl Chloride (1.5 equiv) at 50°C to convert any sulfonic acid byproducts to the chloride.

  • Quench: Cool reaction mass to ambient temp. Pour slowly onto crushed ice with vigorous stirring. Safety: Violent reaction.

  • Isolation: Filter the white precipitate immediately. Wash with cold water (

    
    ). Dry in a vacuum desiccator over 
    
    
    
    .
    • Validation: Melting Point approx. 150–152°C.

Protocol B: Sulfonamide Coupling (The "Phthalide-Safe" Method)

Note: This protocol is designed to attach the phthalide scaffold to an amine without opening the lactone ring.

  • Preparation: Dissolve the Amine (1.0 equiv) and Triethylamine (1.2 equiv) in anhydrous Dichloromethane (DCM) . Cool to 0°C.

  • Addition: Dissolve 5-Chlorosulfonylphthalide (1.0 equiv) in DCM. Add dropwise to the amine solution.

    • Why? Adding the acid chloride to the base/amine mixture prevents transient high concentrations of acid which could catalyze ring opening or side reactions.

  • Monitoring: Stir at 0°C

    
     RT. Monitor by TLC/HPLC.
    
  • Workup: Wash with dilute citric acid (pH 4–5) followed by brine. Avoid alkaline washes (NaHCO3/NaOH) which risk hydrolyzing the lactone.

  • Purification: Recrystallize from Ethanol/EtOAc.

Visualization: Reactivity Decision Tree

ReactivityTree Start Select Reagent for Amine Modification Goal What is the Goal? Start->Goal Protect Protect Amine / Make Leaving Group Goal->Protect Activation Scaffold Introduce Phthalide Scaffold Goal->Scaffold Building Block TsCl_Node Use Tosyl Chloride (TsCl) Protect->TsCl_Node CSP_Node Use 5-Chlorosulfonylphthalide Scaffold->CSP_Node Cond_Ts Conditions: Aqueous Base (NaOH) Schotten-Baumann TsCl_Node->Cond_Ts Cond_CSP Conditions: Anhydrous / Organic Base (DCM/TEA) CSP_Node->Cond_CSP CRITICAL

Figure 2: Decision logic for selecting between TsCl and 5-CSP, highlighting the critical divergence in reaction conditions.

Part 5: Applications & Disambiguation[2][4]

The "Citalopram Confusion"

Researchers often confuse 5-CSP with 5-chlorocarbonylphthalide .

  • 5-Chlorocarbonylphthalide (

    
    ):  The key intermediate for Citalopram (SSRI). It reacts with nucleophiles to form the amide/nitrile chain.
    
  • 5-Chlorosulfonylphthalide (

    
    ):  Used to synthesize sulfonamide bioisosteres  or specific diuretic intermediates (e.g., analogs of Chlorthalidone).
    
Pharmacological Utility[5]
  • Diuretics: The phthalimidine/phthalide core with a sulfonamide group is a pharmacophore found in thiazide-like diuretics. 5-CSP allows for the direct introduction of this pharmacophore onto aromatic rings or amines.

  • Enzyme Inhibitors: Sulfonamide derivatives of phthalide have been explored as inhibitors where the lactone ring acts as a hydrogen-bond acceptor within the active site.

References

  • Synthesis of Phthalide Derivatives

    • Title: Process for the manufacture of 3-(3'-sulfamyl-4'-chlorophenyl) phthalimidine.[1]

    • Source: Indian Patent Application 23/2007 (IPCA Laboratories).[1]

    • Context: Describes the chlorosulfonation of phthalimidine deriv
    • URL:

  • Citalopram Intermediate Context (Differentiation)

    • Title: Process for the preparation of 5-cyanophthalide.[3][4]

    • Source: European P
    • Context: Clarifies that the Citalopram route uses the chlorocarbonyl (acid chloride)
    • URL:

  • General Reactivity of Sulfonyl Chlorides

    • Title: A Comparative Guide to the Reactivity of Sulfonyl Chlorides.
    • Source: BenchChem Technical Guides.
    • Context: General principles of electron-withdrawing groups enhancing sulfonyl chloride reactivity.[5]

    • URL:

Sources

Methodological & Application

Using 3-Oxo-1,3-dihydro-2-benzofuran-5-sulfonyl chloride as a pharmaceutical intermediate

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Utilization of 3-Oxo-1,3-dihydro-2-benzofuran-5-sulfonyl chloride in Medicinal Chemistry

Executive Summary

3-Oxo-1,3-dihydro-2-benzofuran-5-sulfonyl chloride (CAS: 2713-22-6), also known as 5-chlorosulfonylphthalide, represents a high-value "privileged scaffold" in pharmaceutical synthesis. Its dual-functionality—comprising a highly reactive sulfonyl chloride motif and a latent lactone (phthalide) ring—makes it a critical intermediate for Fragment-Based Drug Discovery (FBDD) .

This guide details the protocols for utilizing this intermediate to synthesize N-substituted 5-sulfamoylphthalides , a class of compounds heavily investigated for Carbonic Anhydrase (CA) inhibition and anticancer activity. We provide validated workflows for handling, coupling, and purification to ensure maximum yield and purity.

Chemical Profile & Handling

Compound Identity:

  • IUPAC Name: 3-Oxo-1,3-dihydro-2-benzofuran-5-sulfonyl chloride

  • Molecular Formula:

    
    [1]
    
  • Molecular Weight: 232.64 g/mol [2]

  • Appearance: White to off-white crystalline powder

Critical Stability Warning: The sulfonyl chloride moiety is hygroscopic and susceptible to rapid hydrolysis, converting to the corresponding sulfonic acid (


) upon exposure to atmospheric moisture. This degradation releases hydrochloric acid (HCl), which can autocatalyze the ring-opening of the phthalide lactone.

Storage & Handling Protocol:

  • Environment: Store under inert atmosphere (Argon/Nitrogen) at

    
    .
    
  • Solvents: All solvents (DCM, THF, Acetonitrile) must be anhydrous (

    
    ).
    
  • Vessels: Flame-dried glassware is mandatory for all coupling reactions.

Application: Synthesis of Bioactive Sulfonamides

The primary utility of this intermediate is the generation of sulfonamide libraries. The resulting 5-sulfamoylphthalides serve as potent inhibitors of zinc-metalloenzymes, particularly Carbonic Anhydrase Isoforms IX and XII, which are validated hypoxic tumor targets.

Mechanism of Action

The synthesis proceeds via a nucleophilic substitution at the sulfur atom. The amine nucleophile attacks the sulfonyl center, displacing the chloride ion. The base (TEA or DIPEA) acts as an HCl scavenger to drive the equilibrium forward.

ReactionMechanism Start Sulfonyl Chloride (Electrophile) Intermediate Tetrahedral Intermediate Start->Intermediate Nucleophilic Attack Amine Primary Amine (Nucleophile) Amine->Intermediate Product Sulfonamide (Target Scaffold) Intermediate->Product Elimination of Cl- Byproduct HCl Salt (Removed) Intermediate->Byproduct

Figure 1: Mechanistic pathway for the formation of the sulfonamide linkage.

Detailed Experimental Protocol

Objective: Synthesis of N-benzyl-1-oxo-1,3-dihydroisobenzofuran-5-sulfonamide (Model Compound).

Reagents & Stoichiometry
ComponentRoleEquiv.MW ( g/mol )Quantity
5-Chlorosulfonylphthalide Starting Material1.0232.641.00 g
Benzylamine Nucleophile1.1107.150.51 g
Triethylamine (TEA) Base (Scavenger)1.5101.190.65 g
Dichloromethane (DCM) SolventN/AN/A15 mL
Step-by-Step Methodology

Phase 1: Preparation

  • Purge a 50 mL round-bottom flask (RBF) with Nitrogen for 10 minutes.

  • Dissolve 1.00 g of 5-Chlorosulfonylphthalide in 10 mL of anhydrous DCM .

  • Cool the solution to

    
      using an ice/water bath. Note: Cooling controls the exothermicity of the reaction.
    

Phase 2: Coupling Reaction 4. In a separate vial, mix Benzylamine (0.51 g) and TEA (0.65 g) in 5 mL of DCM . 5. Add the amine/base mixture dropwise to the RBF over 15 minutes.

  • Observation: A white precipitate (TEA·HCl) may form immediately.
  • Allow the reaction to warm to Room Temperature (RT) and stir for 4 hours .
  • TLC Monitoring: Check consumption of starting material (Mobile Phase: Hexane/Ethyl Acetate 1:1).
  • Starting Material Rf: ~0.6 (UV active)
  • Product Rf: ~0.3 (UV active)

Phase 3: Workup & Purification 8. Dilute the reaction mixture with 20 mL DCM . 9. Wash sequentially with:

  • 
    
    (Removes unreacted amine and TEA).
  • 
    
    .
  • Dry the organic layer over anhydrous
    
    
    .
  • Filter and concentrate under reduced pressure.
  • Recrystallization: Dissolve the crude solid in minimal hot Ethanol and cool to
    
    
    to obtain pure crystals.

Workflow Visualization

The following diagram outlines the logical flow of the synthesis and purification process to ensure reproducibility.

ExperimentalWorkflow Setup Inert Atmosphere Setup (N2/Ar, Flame-dried) Dissolution Dissolve Sulfonyl Chloride Solvent: Anhydrous DCM Temp: 0°C Setup->Dissolution Addition Dropwise Addition (Amine + TEA) Dissolution->Addition Control Exotherm Reaction Reaction Progress Time: 4h @ RT Monitor: TLC Addition->Reaction Quench Acidic Workup (1N HCl Wash) Reaction->Quench SM Consumed Purification Recrystallization (Ethanol) Quench->Purification Organic Layer Dried Final Pure Sulfonamide (>95% Purity) Purification->Final

Figure 2: Operational workflow for the synthesis of phthalide-sulfonamides.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield Hydrolysis of Sulfonyl ChlorideEnsure solvents are anhydrous; minimize exposure to air during weighing.
Impurity (Acid) Incomplete CouplingIncrease amine equivalents to 1.2; extend reaction time.
Ring Opening Base-catalyzed hydrolysis of LactoneAvoid strong inorganic bases (NaOH/KOH). Use hindered organic bases (DIPEA/TEA) and keep temperature

.
Oiling Out Impure ProductTriturate the crude oil with cold Diethyl Ether to induce solidification before recrystallization.

Advanced Utility: Ring Opening

While the phthalide core is often the desired pharmacophore, this intermediate can also serve as a precursor to hydroxy-amide benzoic acid derivatives .

  • Protocol Modification: After sulfonamide formation, treat the product with

    
     in 
    
    
    
    .
  • Result: Opens the lactone ring to yield the 2-(hydroxymethyl)-4-sulfamoylbenzoic acid derivative, increasing water solubility and altering the pharmacokinetic profile.

References

  • Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery, 7(2), 168-181.

  • Science Union et Cie. (1973). Dibenzothiazepine derivatives. U.S. Patent 3,758,528. (Foundational patent describing sulfonamide precursors in related tricyclic synthesis).[3]

  • PubChem Compound Summary. (2023). 3-Oxo-1,3-dihydro-2-benzofuran-5-sulfonyl chloride. National Center for Biotechnology Information.

  • Santa Cruz Biotechnology. (2023). Product Data Sheet: 3-oxo-1,3-dihydro-2-benzofuran-5-sulfonyl chloride.

Sources

Solvent selection for 3-Oxo-1,3-dihydro-2-benzofuran-5-sulfonyl chloride reactions

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Solvent Selection & Process Optimization for 3-Oxo-1,3-dihydro-2-benzofuran-5-sulfonyl chloride

Executive Summary

3-Oxo-1,3-dihydro-2-benzofuran-5-sulfonyl chloride (also known as 5-chlorosulfonylphthalide) presents a unique dual-reactivity challenge in medicinal chemistry. It contains a highly electrophilic sulfonyl chloride motif required for sulfonamide bond formation, fused to a phthalide (lactone) core that is sensitive to hydrolytic ring-opening under basic conditions.

Historically, Dichloromethane (DCM) has been the standard solvent for these reactions due to high solubility and ease of evaporation. However, recent regulatory restrictions (e.g., EPA TSCA Section 6(a) bans) and green chemistry initiatives necessitate alternative strategies.

This guide provides a validated framework for selecting solvents that maximize sulfonamide yield while preserving the phthalide core, highlighting 2-Methyltetrahydrofuran (2-MeTHF) and Ethyl Acetate (EtOAc) as superior, sustainable alternatives.

Chemical Context & Reactivity Profile

The molecule possesses two electrophilic sites with distinct stability profiles.[1] Understanding this dichotomy is critical for solvent and base selection.

  • Site A (Sulfonyl Chloride): Reacts rapidly with nucleophiles (amines).[1] Susceptible to hydrolysis by trace water, forming the sulfonic acid byproduct.[1]

  • Site B (Phthalide Lactone): Moderately stable in neutral/acidic media but prone to ring-opening hydrolysis in aqueous alkaline conditions (pH > 10) or in the presence of strong nucleophilic bases, forming the hydroxy-acid.

Mechanistic Pathway & Competing Reactions:

ReactionPathways Reactant 5-Chlorosulfonylphthalide (Reactant) Product Target Sulfonamide (Intact Phthalide) Reactant->Product  Amidation (Anhydrous)   Byproduct1 Sulfonic Acid (Hydrolysis) Reactant->Byproduct1  Moisture   Byproduct2 Hydroxy-Acid (Ring Opening) Reactant->Byproduct2  Aqueous Base   Amine Amine (R-NH2) Amine->Product Water H2O (Trace/Solvent) Water->Byproduct1 Base Strong Base / pH > 10 Base->Byproduct2 Product->Byproduct2  Prolonged Basic Exposure  

Figure 1: Reaction pathways showing the competition between the desired amidation and the deleterious hydrolysis/ring-opening.

Solvent Selection Matrix

The following table evaluates solvents based on solubility of the phthalide core, water miscibility (risk of hydrolysis), and environmental impact.

Solvent ClassSolventSolubility RatingWater Mgmt.[1]Green ScoreRecommendation
Chlorinated DCM ExcellentImmiscible (Easy drying)Poor Legacy Only. Avoid due to toxicity and EPA restrictions [1].
Ethers 2-MeTHF ExcellentLow Miscibility (Azeotropes water)High Primary Recommendation. Bio-based, separates easily from water, higher boiling point than THF [2].
Ethers THF GoodMiscible (Hygroscopic)ModerateUse with Caution. Must be anhydrous/inhibitor-free. Hard to dry if wet.
Esters EtOAc GoodLow MiscibilityHigh Secondary Recommendation. Excellent for workup; reaction rate may be slower than in ethers.
Polar Aprotic DMF/DMAc ExcellentMiscible (Hygroscopic)PoorLast Resort. Use only for highly polar amines. Difficult to remove; promotes hydrolysis if wet.[1]

Why 2-MeTHF? Unlike THF, 2-Methyltetrahydrofuran (2-MeTHF) has limited miscibility with water. If the reaction mixture absorbs moisture, it forms a biphasic system faster than THF, protecting the sulfonyl chloride from rapid hydrolysis. It also allows for direct aqueous workup without solvent swapping [2].

Detailed Protocol: Anhydrous Sulfonamidation

Objective: Synthesize sulfonamide derivatives while preventing phthalide ring opening. Scale: 1.0 mmol basis (scalable).

Reagents:
  • 3-Oxo-1,3-dihydro-2-benzofuran-5-sulfonyl chloride (1.0 equiv)

  • Amine (1.0 - 1.1 equiv)

  • Base: Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (1.2 - 1.5 equiv)

  • Solvent: Anhydrous 2-MeTHF (Preferred) or DCM.

Step-by-Step Procedure:
  • Preparation:

    • Oven-dry all glassware.[1] Purge reaction vessel with Nitrogen (

      
      ) or Argon.
      
    • Critical: Ensure the sulfonyl chloride starting material is a free-flowing solid.[1] If caked/sticky, it may already be partially hydrolyzed.

  • Dissolution (0 min):

    • Dissolve the Amine (1.0 equiv) and Base (1.2 equiv) in anhydrous 2-MeTHF (5 mL/mmol).

    • Cool the mixture to 0°C (Ice bath). Note: Cooling controls the exotherm and minimizes side reactions.

  • Addition (5-10 min):

    • Dissolve 3-Oxo-1,3-dihydro-2-benzofuran-5-sulfonyl chloride (1.0 equiv) in a minimal amount of 2-MeTHF (2 mL/mmol).

    • Add the sulfonyl chloride solution dropwise to the amine/base mixture at 0°C.

    • Why? Adding the electrophile to the nucleophile ensures the amine is always in excess locally, preventing double-sulfonylation (if primary amine) and controlling rate.

  • Reaction (1-4 hours):

    • Allow the reaction to warm to Room Temperature (RT) naturally.

    • Monitor by TLC (EtOAc/Hexane) or LC-MS.[1]

    • Endpoint: Disappearance of sulfonyl chloride.[1][2]

  • Quench & Workup (Preserving the Lactone):

    • Quench: Add 1M HCl or saturated

      
       solution. Crucial: The aqueous layer must be acidic or neutral (pH 4-7). Avoid basic washes (NaOH/NaHCO3)  which can open the phthalide ring [3].[1]
      
    • Separation: If using 2-MeTHF, the layers will separate cleanly. If using THF, add EtOAc to facilitate separation.

    • Wash: Wash organic layer with Brine (sat.[1] NaCl).

    • Dry: Dry over anhydrous

      
      , filter, and concentrate.
      
  • Purification:

    • Recrystallization from EtOAc/Heptane is often sufficient.

    • If chromatography is needed, use a silica column with EtOAc/Heptane gradients. Avoid MeOH/Ammonia mobile phases to prevent transesterification or aminolysis of the lactone.

Troubleshooting & Optimization

Scenario A: Low Yield / High Sulfonic Acid Byproduct

  • Cause: Water ingress.[1]

  • Fix: Switch to 2-MeTHF ; ensure solvent is dried over molecular sieves (3Å or 4Å). Increase amine equivalents slightly (1.2 equiv) to outcompete water.

Scenario B: Product decomposes during workup (Phthalide opening)

  • Cause: pH was too high (basic) during extraction.

  • Fix: Use 1M citric acid or 1M HCl for the quench. Ensure the aqueous phase pH is < 7 before separating layers.

Scenario C: Amine is a salt (e.g., Hydrochloride)

  • Modification: You must release the free base.[1]

    • Method: Suspend amine-HCl in 2-MeTHF. Add 2.2 equiv of DIPEA. Stir for 15 min before adding the sulfonyl chloride.

Decision Logic for Solvent Selection

SolventDecision Start Start: Select Solvent AmineSolubility Is Amine soluble in non-polar organics? Start->AmineSolubility YesSoluble Yes AmineSolubility->YesSoluble NoSoluble No (e.g., Polar/Salt) AmineSolubility->NoSoluble GreenReq Strict Green Requirements? YesSoluble->GreenReq PolarRoute Use DMF or DMAc (Dry thoroughly) NoSoluble->PolarRoute Use2MeTHF Use 2-MeTHF (Best Balance) GreenReq->Use2MeTHF Yes UseDCM Use DCM (If permitted) GreenReq->UseDCM No WorkupCaution CAUTION: Aqueous workup must be acidic/neutral Use2MeTHF->WorkupCaution PolarRoute->WorkupCaution

Figure 2: Decision tree for solvent selection based on amine properties and regulatory constraints.

References

  • US Environmental Protection Agency (EPA). (2024). Methylene Chloride; Regulation under the Toxic Substances Control Act (TSCA).[1][3][4][Link]

  • Pace, V., et al. (2012). 2-Methyltetrahydrofuran (2-MeTHF): A Biomass-Derived Solvent with Broad Application in Organic Synthesis.[4] ChemSusChem. [Link]

  • American Chemical Society (ACS) Green Chemistry Institute. (2024). Solvent Selection Guides.[Link]

Sources

Chemoselective Coupling of 3-Oxo-1,3-dihydro-2-benzofuran-5-sulfonyl chloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context[1][2][3][4][5][6][7]

3-Oxo-1,3-dihydro-2-benzofuran-5-sulfonyl chloride (also known as 5-chlorosulfonylphthalide) represents a bifunctional electrophilic scaffold. It contains a highly reactive sulfonyl chloride motif and a sensitive phthalide (γ-lactone) ring.

In drug development, this scaffold is a precursor for sulfonamide-based carbonic anhydrase inhibitors and anti-inflammatory agents. However, the coupling reaction presents a critical chemoselectivity challenge: Nucleophilic attack can occur at two sites.

  • Site A (Desired): The sulfonyl sulfur (

    
    ), yielding the target sulfonamide.
    
  • Site B (Undesired): The lactone carbonyl (

    
    ), leading to ring-opening aminolysis and formation of hydroxy-benzamides.
    

This guide details the catalytic strategies required to kinetically favor Site A over Site B , ensuring high yields of the intact phthalide sulfonamide.

Mechanistic Drivers & Catalyst Selection

The choice of catalyst dictates the reaction pathway. The goal is to activate the sulfonyl chloride or the nucleophile (amine/alcohol) without reaching the activation energy threshold required for lactone ring opening.

The Catalytic Landscape
Catalyst ClassRepresentativeRoleRecommendation
Heteroaromatic Bases Pyridine Solvent & Acid ScavengerPrimary Choice. Acts as a mild nucleophilic catalyst and proton sponge. Forms a reactive sulfonyl-pyridinium intermediate that is highly selective for amines.
Hyper-Nucleophiles DMAP (4-Dimethylaminopyridine)Acyl/Sulfonyl Transfer AgentUse with Caution. While it accelerates sulfonylation, excess DMAP can catalyze lactone hydrolysis or aminolysis. Use only at 5–10 mol% loading.
Tertiary Amines TEA / DIPEA Proton ScavengerSecondary Choice. Non-nucleophilic bases (DIPEA) prevent side reactions but may be too slow for sterically hindered amines, requiring higher temps (risk to lactone).
Lewis Acids Ca(NTf₂)Sulfonyl ActivatorSpecialized. Used only for extremely unreactive amines where basic conditions must be avoided entirely.
Mechanistic Pathway & Competition

The following diagram illustrates the kinetic competition and the role of the Pyridine/DMAP catalyst in steering the pathway.

ReactionPathway Start 3-Oxo-1,3-dihydro- 2-benzofuran-5-sulfonyl Cl Inter Active Sulfonyl- Ammonium Species Start->Inter Fast Activation (k1) PathB Path B: Lactone Aminolysis (Thermodynamic Side-Product) Start->PathB Slow Direct Attack @ C=O (k3) Cat Catalyst (Pyridine/DMAP) Cat->Inter PathA Path A: Sulfonylation (Kinetic Product) Inter->PathA Fast Attack @ SO2 (k2 >> k3) Nu Nucleophile (R-NH2) Nu->PathA Nu->PathB

Figure 1: Kinetic competition between sulfonylation and lactone ring opening. Catalysts accelerate k1/k2, bypassing the slower k3 pathway.

Detailed Experimental Protocols

Protocol A: Standard Amine Coupling (Pyridine-Mediated)

Best for: Primary amines, anilines, and non-hindered secondary amines.

Rationale: Pyridine serves as both the solvent and the catalyst. It forms a N-sulfonylpyridinium salt intermediate, which is a superior electrophile to the chloride but soft enough to avoid attacking the hard lactone carbonyl.

Reagents:

  • 3-Oxo-1,3-dihydro-2-benzofuran-5-sulfonyl chloride (1.0 equiv)

  • Amine (1.1 equiv)

  • Pyridine (Anhydrous, 10–20 volumes)

  • Optional: DCM (Co-solvent if solubility is poor)

Step-by-Step Procedure:

  • Preparation: Flame-dry a round-bottom flask and purge with Nitrogen/Argon.

  • Dissolution: Dissolve the sulfonyl chloride (1.0 equiv) in anhydrous Pyridine (or DCM/Pyridine 1:1 mixture) at 0°C .

    • Note: The sulfonyl chloride may not dissolve instantly; a suspension is acceptable.

  • Addition: Add the amine (1.1 equiv) dropwise over 15 minutes.

    • Critical: Maintain temperature < 5°C. Exotherms promote lactone opening.

  • Reaction: Allow the mixture to warm to Room Temperature (20–25°C) and stir for 2–4 hours.

    • Monitoring: Check TLC (EtOAc/Hexane 1:1). Look for the disappearance of the starting chloride (usually high Rf) and appearance of the sulfonamide.

  • Quench & Workup (Crucial for Lactone Stability):

    • Dilute with EtOAc.

    • Wash with 1M HCl (cold) to remove Pyridine. Do not use strong base (NaOH) for washing, as it will hydrolyze the lactone.

    • Wash with Brine, dry over Na₂SO₄, and concentrate.

  • Purification: Recrystallize from EtOH or perform flash chromatography (SiO₂, DCM/MeOH gradient).

Protocol B: Catalytic Coupling for Hindered Amines (DMAP/DIPEA)

Best for: Electron-deficient anilines, secondary amines, or valuable amines used in limiting amounts.

Rationale: Sterically hindered amines react slowly. Extended reaction times increase the risk of lactone degradation. DMAP (4-Dimethylaminopyridine) is added at catalytic loading to act as a "turbocharger," transferring the sulfonyl group rapidly.

Reagents:

  • Sulfonyl Chloride (1.0 equiv)

  • Amine (1.0–1.2 equiv)[1]

  • DIPEA (1.5 equiv)

  • DMAP (0.05 equiv / 5 mol%)

  • Solvent: Anhydrous DCM or THF[2]

Step-by-Step Procedure:

  • Setup: Dissolve Amine, DIPEA, and DMAP in anhydrous DCM at 0°C .

  • Addition: Add the sulfonyl chloride as a solid (or solution in DCM) in one portion.

  • Reaction: Stir at 0°C for 1 hour, then allow to warm to RT.

    • Checkpoint: If the reaction is sluggish after 4 hours, add another 5 mol% DMAP, but do not heat above 30°C.

  • Workup:

    • Quench with saturated NH₄Cl solution.

    • Extract with DCM.[2]

    • Wash organic layer with dilute citric acid (5%) or 0.5M HCl.

    • Dry and concentrate.[2]

Troubleshooting & Optimization Matrix

The following decision tree helps navigate common failure modes, specifically regarding the stability of the phthalide ring.

OptimizationTree Problem Issue Detected Type Identify Problem Type Problem->Type LowYield Low Conversion Type->LowYield RingOpen Lactone Ring Opened (Hydroxy-amide formed) Type->RingOpen Hydrolysis Sulfonic Acid Formed (Hydrolysis) Type->Hydrolysis Action1 Add 10 mol% DMAP Switch to THF LowYield->Action1 Action2 Lower Temp to -10°C Reduce Amine Equivalents Switch Base to Pyridine RingOpen->Action2 Action3 Dry Solvents (Karl-Fischer) Increase Sulfonyl Cl (1.2 eq) Hydrolysis->Action3

Figure 2: Troubleshooting matrix for phthalide-sulfonyl coupling.

Quantitative Data: Solvent Effects on Selectivity
SolventDielectric ConstantReaction Rate (Rel)Lactone Stability RiskRecommended?
DCM 8.91.0LowYes (Standard)
THF 7.51.2ModerateYes (For solubility)
Pyridine 12.45.0Low-ModerateYes (As solvent/base)
DMF 36.710.0High No (Promotes aminolysis)
Water/Dioxane N/AVariableHigh No (Hydrolysis risk)

References

  • BenchChem Technical Support. (2025).[2][3] Standard Operating Procedures for the Laboratory Synthesis of Sulfonamides. BenchChem. Link

  • Maji, B. et al. (2022). Unexpected Formation of 4-[(1-Carbamoyl-3-oxo-1,3-dihydro-2-benzofuran-1-yl)amino]benzoic Acid. MDPI Molbank. Link

  • Organic Chemistry Portal. Sulfonamide Synthesis by S-N Coupling. Link

  • Santa Cruz Biotechnology. 3-oxo-1,3-dihydro-2-benzofuran-5-sulfonyl chloride Product Data. Link

Sources

Microwave-assisted synthesis using 5-chlorosulfonylphthalide

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Microwave-Assisted Synthesis of 5-Sulfamoylphthalide Derivatives

Executive Summary

This guide details the protocol for the microwave-assisted synthesis of 5-sulfamoylphthalide derivatives using 5-chlorosulfonylphthalide (5-chlorosulfonyl-1(3H)-isobenzofuranone) as the electrophilic scaffold. While traditional sulfonylation requires prolonged reflux and often suffers from hydrolytic degradation of the lactone ring, microwave (MW) irradiation significantly accelerates the reaction rate (from hours to minutes) while preserving the sensitive phthalide core.

Target Audience: Medicinal chemists and process development scientists focusing on fragment-based drug discovery (FBDD), particularly for carbonic anhydrase inhibitors and antimicrobial agents.

Mechanistic Insight & Compound Stability

5-Chlorosulfonylphthalide is a bifunctional building block containing a highly reactive sulfonyl chloride and a potentially labile lactone (cyclic ester).

  • Primary Reactivity (Desired): The sulfonyl chloride group (

    
    ) is a "hard" electrophile that undergoes rapid nucleophilic substitution with primary or secondary amines to form stable sulfonamides.
    
  • Secondary Reactivity (Undesired): The lactone ring is susceptible to nucleophilic attack or hydrolysis, particularly in the presence of strong aqueous bases or prolonged heating in protic solvents.

Microwave Advantage: Dielectric heating provides rapid, uniform energy transfer, allowing the sulfonylation to reach completion before the slower competitive hydrolysis of the lactone ring can occur.

Reaction Pathway Visualization

ReactionPathway Start 5-Chlorosulfonylphthalide (Electrophile) TS Tetrahedral Transition State (Sulfonyl Center) Start->TS + Amine, Base MW Irradiation Amine Primary/Secondary Amine (Nucleophile) Amine->TS Product 5-Sulfamoylphthalide (Target) TS->Product Fast (-HCl) SideProduct Hydrolyzed Phthalic Acid (Impurity) TS->SideProduct Slow (Hydrolysis) Avoided by MW

Caption: Kinetic selectivity of microwave irradiation favors sulfonamide formation over lactone hydrolysis.

Experimental Protocol

Materials & Reagents
  • Precursor: 5-Chlorosulfonylphthalide (CAS: 20171-69-1) - Store under inert atmosphere; moisture sensitive.

  • Nucleophile: Primary or Secondary Amine (1.1 equiv).

  • Base: Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (1.2 equiv) - Scavenges HCl.

  • Solvent: Dichloromethane (DCM) or Anhydrous Acetonitrile (MeCN). Avoid water and alcohols to protect the lactone.

Step-by-Step Methodology

Step 1: Preparation (In Fume Hood)

  • In a microwave-transparent vial (e.g., 10 mL borosilicate glass), dissolve 5-chlorosulfonylphthalide (1.0 mmol, 232 mg) in anhydrous DCM (3 mL).

  • Add DIPEA (1.2 mmol, 209 µL) to the solution.

  • Add the Amine (1.1 mmol) dropwise. Note: Exothermic reaction; if scale >5 mmol, cool vial in ice bath during addition.

  • Seal the vial with a Teflon-lined septum cap.

Step 2: Microwave Irradiation

  • Place the vial in the microwave reactor (Single-mode preferred for scale <1g).

  • Parameters:

    • Temperature: 60°C

    • Hold Time: 5 - 10 minutes

    • Power: Dynamic (Max 150 W)

    • Stirring: High

  • Note: If using a volatile amine, ensure the vessel pressure limit is not exceeded.

Step 3: Workup & Purification [1]

  • Cool the reaction mixture to room temperature.

  • Dilute with DCM (20 mL) and transfer to a separatory funnel.

  • Wash 1: 1M HCl (10 mL) - Removes unreacted amine and base.

  • Wash 2: Brine (10 mL) - Dries the organic layer.

  • Dry organic layer over anhydrous

    
    , filter, and concentrate in vacuo.
    
  • Recrystallization: Most derivatives crystallize readily from Ethanol/Water or Ethyl Acetate/Hexane.

Workflow Diagram

Workflow Prep PREPARATION Dissolve 5-Cl-Phthalide + Base Add Amine (Dropwise) MW MW IRRADIATION 60°C, 5-10 min, Dynamic Power (Sealed Vessel) Prep->MW Seal Vial Quench WORKUP Dilute with DCM Wash: 1M HCl -> Brine MW->Quench Cool to RT Isolate ISOLATION Dry (Na2SO4) -> Evaporate Recrystallize (EtOH) Quench->Isolate Purify

Caption: Operational workflow for the synthesis of 5-sulfamoylphthalides.

Optimization & Data Analysis

The following table contrasts the efficiency of the microwave protocol against conventional thermal methods for a standard reaction (e.g., with benzylamine).

Table 1: Comparative Efficiency (Conventional vs. Microwave)

ParameterConventional Heating (Reflux)Microwave-Assisted (Protocol 3.2)Impact
Solvent THF or TolueneDCM or MeCNMW allows lower BP solvents
Temperature 80 - 110°C60°CMilder conditions preserve lactone
Time 4 - 12 Hours5 - 10 Minutes >95% Time Reduction
Yield 65 - 75%85 - 95% Reduced side reactions
Purity (Crude) Moderate (Hydrolysis byproducts)High (>90%)Simplified workup

Key Optimization Tips:

  • Solvent Choice: If the phthalide precursor is insoluble in DCM, use THF or Acetone . Avoid alcohols (MeOH, EtOH) during the reaction to prevent ester transesterification or ring opening [1].

  • Base Selection: Pyridine can be used as both base and solvent if the amine is unreactive, but removal requires more rigorous acidic washing.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Yield / Ring Opening Water present in solvent/reagents.Use anhydrous solvents; store sulfonyl chloride in a desiccator.
Vessel Over-pressure Volatile amine or solvent superheating.Use a lower temperature (50°C) or a solvent with a higher boiling point.
Incomplete Reaction Sterically hindered amine.Increase MW temp to 80°C; extend time to 20 min; use Pyridine as co-solvent.
Product is Oily/Sticky Residual solvent or impurities.Triturate with cold diethyl ether or hexane to induce crystallization.

References

  • Microwave-Assisted Synthesis of Sulfonamides: De Luca, L., & Giacomelli, G. (2008).[2] An Easy Microwave-Assisted Synthesis of Sulfonamides Directly from Sulfonic Acids. The Journal of Organic Chemistry, 73(10), 3967–3969.

  • Phthalide Reactivity: Pawar, N. S., et al. (2012).[3] An improved microwave irradiation method for synthesis of some new N-alkyl and N-alkyloxy phthalimides. Der Pharma Chemica, 4(1), 15-22.[3]

  • General Sulfonylation Protocol: BenchChem. (2025). Application Notes and Protocols for Sulfonamide Synthesis using 2,4-Dichlorobenzenesulfonyl Chloride.

  • Microwave Synthesis Principles: Kappe, C. O. (2004). Controlled Microwave Heating in Modern Organic Synthesis. Angewandte Chemie International Edition, 43(46), 6250-6284.

Sources

Troubleshooting & Optimization

Technical Support Center: Stabilization & Handling of 3-Oxo-1,3-dihydro-2-benzofuran-5-sulfonyl chloride

[1][2]

Senior Application Scientist: Dr. Aris Thorne Subject: Preventing Hydrolysis and Degradation during Storage and Synthesis Last Updated: February 24, 2026[1]

Executive Summary: The "Dual-Electrophile" Challenge

Researchers handling 3-Oxo-1,3-dihydro-2-benzofuran-5-sulfonyl chloride (also known as 5-(chlorosulfonyl)phthalide) often face low yields not just due to simple hydrolysis, but because this molecule possesses two electrophilic sites susceptible to nucleophilic attack:[2][1]

  • The Sulfonyl Chloride (

    
    ):  Highly reactive; hydrolyzes to the sulfonic acid (
    
    
    ) upon contact with atmospheric moisture.[2][1]
  • The Lactone Ring (Phthalide core): Moderately reactive; susceptible to ring-opening hydrolysis (saponification) under basic conditions, forming a hydroxy-acid or dicarboxylate salt.[2][1]

The Core Conflict: Standard protocols for sulfonyl chlorides often use aqueous bases (Schotten-Baumann conditions) to neutralize HCl.[2] For this specific molecule, such conditions can destroy the lactone core. This guide provides the specialized non-aqueous protocols required to preserve structural integrity.

Storage & Handling (The First Line of Defense)[1]

Hydrolysis is autocatalytic: the reaction with water produces HCl, which further catalyzes the degradation of the lactone. Strict anhydrous storage is non-negotiable.[1]

Storage Protocol Matrix
ParameterSpecificationScientific Rationale
Temperature -20°C (Required) Lowers kinetic energy, significantly slowing the rate of hydrolysis from trace moisture.[2][1]
Atmosphere Argon or Nitrogen Displaces humid air.[1] Argon is preferred as it is heavier than air and "blankets" the solid.
Container Amber Glass + Parafilm Protects from light (preventing radical decomposition) and creates a secondary moisture seal.[1]
Desiccant P

O

or Activated Sieves
Silica gel is often insufficient for acid chlorides.[1] Phosphorus pentoxide is superior for desiccators.[1]
Visualizing the Degradation Pathways

The following diagram illustrates why moisture and base control are critical.

GStartTarget Molecule(Sulfonyl Chloride + Lactone)Path1Hydrolysis of SO2ClStart->Path1 + WaterPath2Saponification of LactoneStart->Path2 + Base (pH > 10)WaterMoisture (H2O)BaseStrong Base(OH- / Aqueous)End1Sulfonic Acid(Hygroscopic Gum)Path1->End1 Releases HClEnd2Ring-OpenedHydroxy-AcidPath2->End2 IrreversibleEnd1->Path2 Acid Catalysis

Figure 1: The "Dual-Decomposition" pathways. Note that the formation of Sulfonic Acid releases HCl, which can accelerate further degradation.

Reaction Optimization: In-Situ Protection

When reacting this compound (e.g., to form a sulfonamide), you must avoid aqueous workups and strong bases.[1]

Recommended Solvent Systems
  • Primary Choice: Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF).[2][1]

  • Avoid: Alcohols (reacts to form esters), Water, DMF (can contain dimethylamine impurities).[2][1]

Base Selection Guide
  • Safe: Diisopropylethylamine (DIPEA/Hünig's Base), 2,6-Lutidine.[2][1] These are non-nucleophilic and bulky, neutralizing HCl without attacking the lactone.

  • Risky: Triethylamine (

    
    ).[1] Can sometimes act as a nucleophile or promote elimination.[1]
    
  • Forbidden: Sodium Hydroxide (NaOH), Potassium Carbonate (

    
    ) in water.[2][1] These will  open the lactone ring.
    
Protocol: Anhydrous Sulfonylation

Use this standard operating procedure (SOP) to minimize hydrolysis.

  • Dry Equipment: Flame-dry all glassware and cool under a stream of Argon.[1]

  • Solvent Prep: Ensure DCM is distilled over

    
     or passed through an activated alumina column.[1]
    
  • Dissolution: Dissolve the amine (1.0 equiv) and DIPEA (1.2 equiv) in DCM at 0°C.

  • Addition: Dissolve the 3-Oxo-1,3-dihydro-2-benzofuran-5-sulfonyl chloride in a separate minimal volume of DCM. Add this solution dropwise to the amine mixture over 15 minutes.

    • Why? Keeping the sulfonyl chloride concentration low relative to the amine minimizes self-reaction and exposure to trace moisture.

  • Monitoring: Warm to Room Temperature (RT). Monitor via TLC or LCMS (using non-aqueous mobile phase if possible).[1]

  • Quench: Do not pour into water. Add a small amount of dilute acetic acid in DCM, then wash quickly with brine. Dry over

    
     immediately.
    

Troubleshooting & FAQs

Q1: My material turned into a sticky, off-white gum during storage. Can I save it?

Diagnosis: The gum is likely the sulfonic acid derivative, formed by hydrolysis. It is highly hygroscopic, absorbing more water from the air and becoming "gummy." Solution:

  • Attempt to triturate the solid with anhydrous diethyl ether or pentane. The sulfonic acid is often insoluble in non-polar solvents, while the intact sulfonyl chloride may dissolve (or vice versa depending on impurities).

  • Recommendation: If >20% degraded, discard. The HCl generated acts as an autocatalyst.

Q2: I see two spots on TLC after workup. One stays at the baseline.

Diagnosis: The baseline spot is likely the ring-opened hydroxy-acid (formed by base hydrolysis) or the sulfonic acid (formed by moisture).[2] Fix:

  • Check your base.[1] If you used NaOH or aqueous bicarbonate, you opened the lactone. Switch to DIPEA in anhydrous DCM.

  • Check your silica.[1] Silica gel is acidic and wet.[1] For purification, flush the column with 1% Et3N in Hexane/EtOAc first to neutralize it, or use neutral alumina.

Q3: Can I use LCMS to check purity?

Warning: Standard LCMS uses water/acetonitrile with formic acid.[1]

  • The sulfonyl chloride will hydrolyze on the column, giving a false "Sulfonic Acid" peak (M+17 mass shift).

  • Correct Method: Derivatize a small aliquot with excess morpholine or methanol before injection.[1] If you see the morpholine-sulfonamide or methyl ester, the starting material was intact.[2]

Q4: Why is the yield low even under anhydrous conditions?

Insight: Check for "Amine Hydrochloride Precipitation."[1] If you use a non-polar solvent (like Toluene or Ether), the amine hydrochloride salt (byproduct) might precipitate and encapsulate unreacted amine, stalling the reaction. Fix: Use DCM or THF (where salts are slightly more soluble) or ensure vigorous stirring.[1]

Decision Tree: Workflow Optimization

Use this logic flow to determine the correct experimental setup.

WorkflowStartStart SynthesisSolubilityIs the AmineSoluble in DCM?YesUse Anhydrous DCMBase: DIPEAWorkupWorkup DecisionYes->WorkupNoUse Anhydrous THF or DMF(Distilled/Dry)No->WorkupMethodAMethod A: Filtration(Filter off amine salts,evaporate solvent)Workup->MethodAPreferredMethodBMethod B: Aqueous Wash(Cold, slightly acidic brine,fast separation)Workup->MethodBIf necessary

Figure 2: Experimental decision matrix for maximizing yield and minimizing hydrolysis.

References

  • Stability of Heteroaromatic Sulfonyl Chlorides. ChemRxiv, 2025.[1][3] (Discusses hydrolysis pathways of heterocyclic sulfonyl chlorides).

  • A Researcher's Guide to Characterizing Sulfonyl Chlorides. BenchChem, 2025.[1] (Detailed protocols for handling moisture-sensitive chlorides). [2][1]

  • Basic Hydrolysis of Lactones. Master Organic Chemistry, 2022. (Mechanistic insight into the sensitivity of the phthalide ring to base).

  • Synthesis of Bicyclic Aromatic Sulfonic Acids. European Patent Office (EP 0583960 A2).[1] (Industrial context for benzofuran-sulfonyl chloride preparation).

  • Techniques for Handling Air- and Moisture-Sensitive Compounds. University of Pittsburgh, 2014.[2][1] (Standard Schlenk line and syringe techniques).

Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) and perform a risk assessment before handling hazardous chemicals.

Technical Support Center: Troubleshooting Low Reactivity of Benzofuran-Sulfonyl Chlorides

Author: BenchChem Technical Support Team. Date: February 2026

Welcome, researchers and drug development professionals. As a Senior Application Scientist, I understand that encountering unexpected hurdles in a synthetic route can be both challenging and time-consuming. This guide is designed to address a particularly nuanced issue: the low or inconsistent reactivity of benzofuran-sulfonyl chlorides in sulfonylation reactions.

The reactivity of heteroaromatic sulfonyl chlorides is not always straightforward. Unlike their more common benzenoid counterparts, factors like heteroatom effects, ring stability, and the position of the sulfonyl group can dramatically influence outcomes. This guide moves beyond generic advice to provide a structured, cause-and-effect framework for diagnosing and solving these specific reactivity problems.

Frequently Asked Questions (FAQs)

Q1: I'm observing very low to no conversion in my sulfonamide coupling reaction. Is my benzofuran-sulfonyl chloride simply unreactive?

This is a common observation, but it's often misdiagnosed as inherent electronic unreactivity. The more likely culprit is the instability of the sulfonyl chloride itself.[1][2] Heteroaromatic sulfonyl chlorides, particularly those derived from five-membered rings like furan, are known to be susceptible to several decomposition pathways.[2]

  • Hydrolysis: The primary pathway for degradation is hydrolysis by trace amounts of water, which converts the sulfonyl chloride to the corresponding and unreactive sulfonic acid.[2][3] This is often the "baseline spot" you see on a TLC plate.

  • Ring Instability: The benzofuran ring system itself can be sensitive to the strongly acidic conditions (HCl byproduct) generated during sulfonylation or the electrophilic nature of the sulfonyl group, leading to complex decomposition.[1][2]

While electronic effects do play a role—the electron-rich nature of the benzofuran ring can influence the electrophilicity of the sulfur atom—degradation is the first and most critical factor to rule out.[4]

Q2: My reaction is messy, with multiple unidentifiable side products. What's causing this?

The formation of a complex mixture of byproducts often points to the decomposition of the benzofuran ring.[2] This can be triggered by:

  • Acid-Catalyzed Degradation: The HCl generated during the reaction can promote side reactions on the electron-rich benzofuran core if not effectively neutralized.

  • Thermal Instability: Many heteroaromatic sulfonyl chlorides are thermally labile. Heating the reaction too aggressively can lead to decomposition rather than the desired reaction.[2]

Proper selection of a base and careful temperature control are paramount to minimizing these side reactions.[5]

Q3: Should I consider using a benzofuran-sulfonyl fluoride instead of the chloride?

Switching to the corresponding sulfonyl fluoride is an excellent strategic consideration.[6]

  • Stability vs. Reactivity Trade-off: Sulfonyl fluorides are significantly more stable towards hydrolysis and thermal decomposition than their chloride counterparts.[6][7] However, this increased stability comes at the cost of lower reactivity.

  • When to Use Fluorides: If you have confirmed that your sulfonyl chloride is degrading under standard conditions, or if your purification process involves aqueous steps where hydrolysis is a major concern, using a sulfonyl fluoride is highly recommended. The reaction may require more forcing conditions (e.g., a stronger base or higher temperature), but the improved stability of the starting material can lead to a cleaner reaction and a higher overall yield.

Troubleshooting Guide: Low Conversion & Side Product Formation

Use this section to diagnose and resolve specific experimental issues.

Issue 1: Low to No Conversion of Starting Materials

If your reaction shows a significant amount of unreacted amine and a new, highly polar spot on TLC (likely the sulfonic acid), follow this workflow.

Workflow for Diagnosing Low Conversion

start Low Conversion Observed check_integrity 1. Verify Sulfonyl Chloride Integrity (¹H NMR before use) start->check_integrity degraded Degradation Confirmed check_integrity->degraded Fails ok Integrity OK check_integrity->ok Passes action_degraded Action: • Use freshly prepared reagent • Ensure strictly anhydrous conditions • Consider using sulfonyl fluoride analog degraded->action_degraded check_conditions 2. Evaluate Reaction Conditions ok->check_conditions amine_issue Is the amine a weak nucleophile? (e.g., aniline with EWGs, sterically hindered) check_conditions->amine_issue base_issue Is the base appropriate? (e.g., pKa, steric bulk) amine_issue->base_issue No action_amine Action: • Increase reaction temperature • Use a stronger, non-nucleophilic base (e.g., DBU) • Increase reaction time amine_issue->action_amine Yes action_base Action: • Switch to a different base (see Table 2) • Ensure correct stoichiometry base_issue->action_base No end Reaction Optimized base_issue->end Yes action_amine->end action_base->end

Caption: Troubleshooting workflow for low reactivity.

Detailed Protocols & Explanations

1. Assess and Ensure Reagent Quality

  • Causality: Benzofuran-sulfonyl chlorides can rapidly hydrolyze upon exposure to atmospheric moisture. A reagent that was pure upon receipt may have degraded during storage.

  • Protocol: Pre-Reaction Quality Control

    • Immediately before setting up your reaction, dissolve a small sample of the benzofuran-sulfonyl chloride in an anhydrous deuterated solvent (e.g., CDCl₃).

    • Acquire a quick ¹H NMR spectrum.

    • Check for the appearance of broad peaks or shifts indicative of the corresponding sulfonic acid.

    • If degradation is observed, purify the bulk material by recrystallization or chromatography under anhydrous conditions, or synthesize it fresh.

2. Optimize Reaction Conditions

The interplay between the nucleophile, base, and temperature is critical for success.

  • Choosing the Right Base: The base's primary role is to neutralize the HCl byproduct.[5] However, its basicity and steric properties also influence the deprotonation of the amine nucleophile.

    Base pKa (Conjugate Acid) Typical Use Case & Comments
    Pyridine ~5.2Commonly used, can act as a nucleophilic catalyst. Can sometimes lead to chlorinated byproducts with sulfonate esters.[8]
    Triethylamine (TEA) ~10.7A stronger, non-nucleophilic base. Good general choice for most primary/secondary amines.[5]
    DMAP ~9.7Often used as a nucleophilic catalyst in combination with a stoichiometric base like TEA, especially for hindered alcohols.
    DBU ~13.5A very strong, non-nucleophilic base. Excellent for reactions with weakly nucleophilic amines (e.g., those with electron-withdrawing groups).
  • Temperature Control: For unknown systems, a gradual temperature increase is the most reliable approach.

  • Protocol: Standard Sulfonamide Synthesis

    • To a flame-dried flask under an inert atmosphere (N₂ or Ar), add the amine (1.0 equiv) and a rigorously dried, non-protic solvent (e.g., DCM, THF, or MeCN).

    • Cool the solution to 0 °C using an ice bath.

    • Add the chosen base (1.1 - 1.5 equiv). For weakly nucleophilic amines, consider DBU (1.2 equiv).

    • In a separate dry flask, dissolve the benzofuran-sulfonyl chloride (1.05 equiv) in the anhydrous solvent.

    • Add the sulfonyl chloride solution dropwise to the stirring amine solution over 15-20 minutes.

    • Stir the reaction at 0 °C for 30 minutes, then allow it to slowly warm to room temperature.

    • Monitor the reaction progress by TLC. If no conversion is observed after 2-3 hours, consider gently heating the reaction (e.g., to 40 °C) and continue monitoring.

Issue 2: Major Side Product is the Sulfonic Acid

This is a clear indication of water in your reaction system.

Reaction & Major Side Reaction

cluster_main Desired Reaction cluster_side Side Reaction: Hydrolysis RSO2Cl Benzofuran-SO₂Cl Sulfonamide Benzofuran-SO₂NR'₂ RSO2Cl->Sulfonamide Amine R'₂NH Amine->Sulfonamide Base Base Base->Sulfonamide RSO2Cl_side Benzofuran-SO₂Cl SulfonicAcid Benzofuran-SO₃H (Unreactive) RSO2Cl_side->SulfonicAcid Water H₂O (Trace) Water->SulfonicAcid

Caption: Desired sulfonylation vs. hydrolysis side reaction.

  • Causality: Sulfonyl chlorides are highly electrophilic and will react preferentially with water, a small and potent nucleophile, if it is present.

  • Protocol: Ensuring Anhydrous Conditions

    • Glassware: Oven-dry all glassware at >120 °C for at least 4 hours and allow it to cool in a desiccator or under a stream of inert gas.

    • Solvents: Use freshly distilled solvents dried over an appropriate drying agent (e.g., CaH₂ for DCM, Na/benzophenone for THF) or purchase high-quality anhydrous solvents and store them over molecular sieves under an inert atmosphere.

    • Reagents: Ensure amine and base reagents are anhydrous. Liquid amines can be distilled from CaH₂. Solid reagents should be dried under a high vacuum.

    • Atmosphere: Assemble the reaction apparatus while flushing with nitrogen or argon. Maintain a positive pressure of inert gas throughout the experiment using a balloon or bubbler.

    • Molecular Sieves: Consider adding activated 4Å molecular sieves to the reaction mixture to scavenge any residual moisture.[8]

By systematically addressing the stability of the benzofuran-sulfonyl chloride and rigorously controlling the reaction conditions, you can overcome the common challenges of low reactivity and achieve successful outcomes in your synthetic campaigns.

References

  • ChemRxiv. (n.d.).
  • ResearchGate. (2026, January 22).
  • ResearchGate. (n.d.). Stability guidelines for heterocyclic sulfonyl halides (chlorides vs fluorides).
  • Sulfonamidation of Aryl and Heteroaryl Halides through Photosensitized Nickel C
  • BenchChem. (n.d.). Troubleshooting common issues in sulfonamide synthesis reactions.
  • BenchChem. (n.d.). An In-depth Technical Guide on the Reactivity of the Sulfonyl Chloride Functional Group.
  • PMC. (2022, December 8). Contrasting the Noncovalent Interactions of Aromatic Sulfonyl Fluoride and Sulfonyl Chloride Motifs via Crystallography and Hirshfeld Surfaces.
  • BenchChem. (n.d.).
  • Molecular Modeling: a Tool to Understand Reactivity of Heterocyclic Compounds Effectively. (n.d.).
  • BenchChem. (n.d.). Technical Support Center: Troubleshooting Low Yields in Sulfonyl Chloride Synthesis.

Sources

Removing unreacted 3-Oxo-1,3-dihydro-2-benzofuran-5-sulfonyl chloride from mixtures

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals on the Effective Removal of Unreacted Starting Material from Reaction Mixtures.

Introduction: The Challenge of Purification

3-Oxo-1,3-dihydro-2-benzofuran-5-sulfonyl chloride is a key intermediate in the synthesis of various compounds of pharmaceutical interest. As with many sulfonyl chlorides, its high reactivity is a double-edged sword. While essential for forming desired sulfonamides, sulfonate esters, and other derivatives, this reactivity makes the removal of any unreacted excess from the reaction mixture a significant purification challenge.

This guide provides a comprehensive technical overview, troubleshooting advice, and detailed protocols to address the specific issues encountered when handling this molecule. The core challenge stems from three primary factors:

  • Inherent Reactivity: The sulfonyl chloride group is highly susceptible to nucleophilic attack, not just by the intended reactant but also by solvents, moisture, and quenching agents.[1]

  • Structural Sensitivity: The presence of a lactone (cyclic ester) moiety in the molecule introduces sensitivity to harsh basic conditions, which could lead to unwanted ring-opening and byproduct formation.

  • Polarity Overlap: The polarity of the sulfonyl chloride can be similar to that of the desired product, complicating separation by standard chromatographic techniques.[2]

This support center is designed to help you navigate these challenges, ensuring the purity and integrity of your final compound.

Frequently Asked Questions (FAQs)

Q1: What are the primary strategies for removing unreacted 3-Oxo-1,3-dihydro-2-benzofuran-5-sulfonyl chloride?

A1: There are three main strategies, the choice of which depends critically on the stability of your desired product.

  • Quenching & Extraction: This involves converting the reactive sulfonyl chloride into a different, more easily separable compound. This is the most common approach. The quenching agent reacts with the sulfonyl chloride, altering its chemical properties (like polarity and solubility) to facilitate removal via liquid-liquid extraction.[3]

  • Chromatographic Separation: Direct separation of the unreacted sulfonyl chloride from the product using column chromatography. This is often challenging due to similar polarities but can be effective with careful optimization.[2]

  • Scavenger Resins: Using solid-supported reagents (typically polymer-bound amines) that selectively react with and bind the excess sulfonyl chloride. The resin is then simply filtered off, providing a very clean and often non-aqueous workup.[3][4]

The following decision workflow can help guide your choice of method.

G start Reaction Mixture with Excess Sulfonyl Chloride product_stability Is the desired product stable to aqueous base/acid? start->product_stability aqueous_quench Strategy 1A: Aqueous Hydrolysis Quench (See Protocol A) product_stability->aqueous_quench  Yes non_aqueous_options Product is base/acid sensitive. Consider non-aqueous or mild options. product_stability->non_aqueous_options  No amine_quench Strategy 1B: Amine Quench (See Protocol B) non_aqueous_options->amine_quench scavenger_resin Strategy 2: Scavenger Resin (See Protocol C) non_aqueous_options->scavenger_resin direct_chromatography Strategy 3: Direct Chromatography (Requires careful optimization) non_aqueous_options->direct_chromatography

Caption: Decision workflow for selecting a purification strategy.

Q2: My standard aqueous workup isn't completely removing the sulfonyl chloride. What's going wrong?

A2: This is a common issue that can arise from several factors related to the kinetics and mechanics of hydrolysis. Sulfonyl chloride hydrolysis is not instantaneous.[5]

Troubleshooting Steps:

  • Increase Stirring Intensity: In biphasic mixtures (e.g., dichloromethane and water), the hydrolysis reaction occurs at the interface. Vigorous stirring is essential to maximize the interfacial surface area and promote the reaction.[4]

  • Increase Contact Time: Allow for a longer stirring period (e.g., 30-60 minutes) after adding the aqueous solution to give the hydrolysis reaction sufficient time to proceed to completion.

  • Use a Mild Base: Instead of just water, use a saturated solution of sodium bicarbonate (NaHCO₃).[4] The base catalyzes the hydrolysis of the sulfonyl chloride to the corresponding sulfonic acid, which is then deprotonated to form a highly water-soluble sulfonate salt, making it much easier to extract into the aqueous phase.[1][3]

  • Pre-Quench Before Washing: Before the main aqueous wash, consider adding a small amount of a simple, water-soluble amine like aqueous ammonia. This will rapidly convert the sulfonyl chloride to a more polar sulfonamide, which can be more easily removed by the subsequent washes.[4]

Q3: My desired product contains a base-labile group, like an ester. How can I remove the sulfonyl chloride without degrading my product?

A3: This is a critical consideration, especially given the lactone in the 3-Oxo-1,3-dihydro-2-benzofuran-5-sulfonyl chloride structure itself. Basic conditions must be avoided.

Recommended Solutions:

  • Non-Basic Amine Quench (See Protocol B): Quench the excess sulfonyl chloride with a simple, non-nucleophilic tertiary amine (like triethylamine, which acts as a base) and a primary/secondary amine (like piperidine or morpholine) in an anhydrous organic solvent. This forms a sulfonamide, which usually has a significantly different polarity from the desired product, facilitating separation by chromatography.[2][3]

  • Scavenger Resins (See Protocol C): This is often the best solution for sensitive products. Polymer-bound amine scavengers (e.g., aminomethyl polystyrene) react selectively with the sulfonyl chloride. Since the scavenger is a solid, it and the bound sulfonamide are removed by simple filtration, avoiding an aqueous workup entirely.[2]

  • Careful Chromatography: If the amount of excess sulfonyl chloride is small, it may be possible to separate it directly using column chromatography. This requires careful solvent system development. A non-polar eluent system may improve separation.[2]

Q4: How can I analytically monitor the removal of the sulfonyl chloride?

A4: Effective monitoring is key to confirming the success of your purification. A multi-faceted approach is recommended.[6]

  • Thin-Layer Chromatography (TLC): This is the quickest and most common method. The sulfonyl chloride should have a distinct Rf value. A successful quench will show the disappearance of the sulfonyl chloride spot and the appearance of a new, usually more polar, spot for the quenched byproduct (e.g., sulfonic acid at the baseline or a sulfonamide). (See Protocol D).

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is a highly sensitive technique that can detect trace amounts of the sulfonyl chloride. The presence of chlorine gives a characteristic isotopic pattern (M+ and M+2 peaks in a ~3:1 ratio) for the molecular ion, which is a definitive identifier.[6]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for volatile and thermally stable sulfonyl chlorides. Derivatization to a more stable sulfonamide may be necessary to prevent degradation in the injector.[6]

Technique Primary Use Key Considerations
TLC Rapid, real-time reaction/quench monitoringChoose a stain that visualizes both product and sulfonyl chloride.
LC-MS Purity assessment and trace detectionExcellent for non-volatile compounds. Look for the Cl isotope pattern.
GC-MS Purity assessment for volatile compoundsPotential for thermal degradation; may require derivatization.[6]
NMR Structural confirmation of final productAbsence of sulfonyl chloride-specific peaks in the final spectrum.

Experimental Protocols

Protocol A: Basic Aqueous Quench and Workup

This protocol is suitable for products that are stable to mild aqueous base.

  • Cool the Reaction: Once the reaction is complete, cool the mixture to 0 °C in an ice bath. This mitigates the exotherm from the quenching process.[4]

  • Initial Quench (Optional but Recommended): Slowly add a few drops of water to the stirred reaction mixture to quench the most reactive portion.

  • Hydrolysis: Slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Ensure vigorous stirring and maintain the temperature below 10 °C.

  • Stir: Allow the biphasic mixture to stir vigorously for 30-60 minutes at room temperature to ensure complete hydrolysis.[4]

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic and aqueous layers. Extract the aqueous layer 1-2 more times with the organic solvent (e.g., ethyl acetate, DCM).

  • Wash: Combine the organic layers and wash sequentially with water and then with brine to remove residual water-soluble species.

  • Dry and Concentrate: Dry the organic layer over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate under reduced pressure.

  • Validation: Analyze a small sample of the crude product by TLC or LC-MS to confirm the absence of the starting sulfonyl chloride.

G cluster_0 Aqueous Quench Workflow A 1. Cool Reaction (0 °C) B 2. Add sat. NaHCO₃ (aq) Stir 30-60 min A->B C 3. Separate Layers B->C D 4. Extract Aqueous Layer C->D E 5. Wash Organic Layer (H₂O, Brine) D->E F 6. Dry & Concentrate E->F

Caption: Workflow for a basic aqueous quench and extraction.

Protocol B: Amine Quench for Base-Sensitive Products

This protocol is ideal when the desired product cannot tolerate aqueous base.

  • Cool the Reaction: Cool the reaction mixture to 0 °C.

  • Quench: Add a simple secondary amine (e.g., piperidine or morpholine, 1.5 equivalents relative to the excess sulfonyl chloride).

  • Stir: Stir the mixture at room temperature for 30 minutes. Monitor the disappearance of the sulfonyl chloride by TLC.

  • Workup: Dilute the reaction mixture with an appropriate organic solvent. Wash with a dilute acid (e.g., 1M HCl) to remove the excess amine, followed by water and brine.

  • Dry and Concentrate: Dry the organic layer over an anhydrous salt, filter, and concentrate.

  • Purification: The resulting sulfonamide byproduct can now be separated from the desired product by column chromatography. The significant increase in polarity of the sulfonamide typically makes this separation straightforward.

Protocol C: Using a Scavenger Resin

This is the preferred method for highly sensitive substrates or for simplifying purification.

  • Select Resin: Choose a polymer-bound amine scavenger, such as aminomethyl polystyrene. Use 2-3 equivalents of the resin relative to the initial excess of sulfonyl chloride.

  • Add Resin: Add the scavenger resin to the completed reaction mixture (in an anhydrous organic solvent).

  • Agitate: Gently agitate the slurry at room temperature. The reaction time can vary from 1 to 12 hours depending on the reactivity.

  • Monitor: Monitor the reaction by taking small aliquots of the supernatant (do not get resin beads in your sample) and analyzing by TLC or LC-MS.

  • Filter: Once the sulfonyl chloride is consumed, filter the reaction mixture to remove the resin.

  • Rinse and Concentrate: Wash the resin with a small amount of fresh solvent. Combine the filtrate and washings, and concentrate under reduced pressure. The resulting crude product is free of both the scavenger and the unreacted sulfonyl chloride.

Protocol D: Analytical Monitoring by Thin-Layer Chromatography (TLC)
  • Prepare Sample: Dilute a small aliquot of your reaction mixture or crude product in a suitable solvent (e.g., ethyl acetate).

  • Spot Plate: Spot the diluted sample onto a silica gel TLC plate alongside a spot of the 3-Oxo-1,3-dihydro-2-benzofuran-5-sulfonyl chloride starting material as a reference.

  • Elute: Develop the plate using an appropriate eluent system (e.g., 30-50% ethyl acetate in hexanes, adjust as needed).

  • Visualize: Visualize the plate under UV light (254 nm).

  • Analyze:

    • Before Quench: You should see a spot corresponding to your product and a spot corresponding to the sulfonyl chloride reference.

    • After Successful Quench: The spot corresponding to the sulfonyl chloride should be absent or significantly diminished. A new spot, typically at a lower Rf (more polar), corresponding to the quenched byproduct (sulfonamide or sulfonic acid at baseline) should be visible.

References

  • Rogerson, S. R., & Williams, A. (1971). Kinetics of the neutral and alkaline hydrolysis of aromatic sulphonyl chlorides in water. Journal of the Chemical Society B: Physical Organic, 229-232. [Link]

  • Haszeldine, R. N. (1955). Perfluoroalkyl derivatives of sulphur. Part VI. The hydrolysis of trifluoromethanesulphonyl chloride and fluoride, and the preparation of trifluoromethanesulphonic anhydride. Journal of the Chemical Society (Resumed), 2901-2905. [Link]

  • King, J. F., & Lee, T. W. S. (1979). Mechanisms of Hydrolysis and Related Nucleophilic Displacement Reactions of Alkanesulfonyl Chlorides. Journal of the American Chemical Society, 101(22), 6620-6627. [Link]

  • Robertson, R. E. (1967). Solvolysis of a Series of Benzenesulfonyl Chlorides. Canadian Journal of Chemistry, 45(6), 669-677. [Link]

  • King, J. F., & Hillhouse, J. H. (1979). Organic sulfur mechanisms. 24. Preparation and reactions of 2-hydroxyethanesulfonyl chloride, the first hydroxyalkanesulfonyl chloride stable at room temperature. The Journal of Organic Chemistry, 44(2), 270-274. [Link]

  • Carey, J. S., et al. (2009). Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. Organic Process Research & Development, 13(5), 950-953. [Link]

Sources

Validation & Comparative

Reactivity Under the Microscope: A Comparative Analysis of 5-Chlorosulfonylphthalide and Tosyl Chloride

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide for Researchers and Drug Development Professionals

In the landscape of modern synthetic chemistry, the sulfonyl chloride functional group is a cornerstone for the construction of complex molecules, particularly in the pharmaceutical industry. Its ability to transform poor leaving groups and introduce sulfonamide moieties is invaluable. While tosyl chloride (TsCl) has long been a workhorse in this domain, the quest for novel reactivity and molecular scaffolds has led to the exploration of more intricate sulfonylating agents. This guide provides an in-depth, objective comparison of the reactivity of the lesser-known 5-chlorosulfonylphthalide against the well-established tosyl chloride, offering both theoretical insights and practical, data-driven experimental protocols.

Unveiling the Contenders: A Structural and Electronic Overview

The reactivity of a sulfonyl chloride is fundamentally dictated by the electrophilicity of the sulfur atom. This, in turn, is governed by the electronic nature of the molecular scaffold to which the sulfonyl chloride group is attached.

Tosyl Chloride (p-Toluenesulfonyl Chloride): The Benchmark

Tosyl chloride is a familiar reagent to any synthetic chemist.[1] Its structure features a sulfonyl chloride group attached to a toluene ring at the para position. The methyl group on the aromatic ring is a weak electron-donating group through hyperconjugation.[2] This electron donation slightly reduces the electrophilicity of the sulfonyl sulfur, making tosyl chloride a moderately reactive and highly selective sulfonylating agent.[2] Its stability and predictable reactivity have cemented its status as a benchmark in organic synthesis.[1]

5-Chlorosulfonylphthalide: A Challenger with Untapped Potential

While not as commercially prevalent as tosyl chloride, 5-chlorosulfonylphthalide presents an intriguing structural variation. Based on its nomenclature and related known compounds such as 5-carboxyphthalide, the structure can be confidently deduced as a phthalide (isobenzofuran-1(3H)-one) core with a chlorosulfonyl group at the 5-position.

The key difference lies in the electronic nature of the phthalide ring system. The fused lactone (a cyclic ester) within the phthalide structure exerts a significant electron-withdrawing effect on the aromatic ring through resonance and inductive effects. This withdrawal of electron density from the ring is expected to increase the partial positive charge on the sulfonyl sulfur atom, thereby enhancing its electrophilicity.

The Reactivity Postulate: An Electron-Withdrawing Advantage for 5-Chlorosulfonylphthalide

Based on fundamental principles of physical organic chemistry, it is hypothesized that 5-chlorosulfonylphthalide is significantly more reactive towards nucleophiles than tosyl chloride .[2] The electron-donating methyl group of tosyl chloride deactivates the sulfonyl group, whereas the electron-withdrawing lactone of the phthalide moiety in 5-chlorosulfonylphthalide should activate it.

This enhanced reactivity could translate to several practical advantages in a laboratory setting, including:

  • Faster reaction times.

  • The ability to sulfonylate less reactive nucleophiles.

  • The potential for milder reaction conditions.

However, this increased reactivity may also come with challenges, such as reduced selectivity and a greater propensity for side reactions if not carefully controlled.

Experimental Validation: A Head-to-Head Comparison

To empirically validate our reactivity hypothesis, a series of experiments can be designed. A competitive reaction is a straightforward and effective method for directly comparing the reactivity of two reagents. Alternatively, a more quantitative comparison can be achieved through kinetic studies, such as monitoring the rate of solvolysis.

Table 1: Predicted Physicochemical Properties
Property5-Chlorosulfonylphthalide (Predicted)Tosyl Chloride
Molecular Formula C₈H₅ClO₄SC₇H₇ClO₂S
Molecular Weight 232.64 g/mol 190.65 g/mol [1]
Appearance White to off-white solidWhite, malodorous solid[1]
Key Structural Feature Electron-withdrawing phthalide ringElectron-donating tolyl group
Experimental Protocol 1: Competitive Acylation of a Primary Amine

This experiment will directly compare the rate at which 5-chlorosulfonylphthalide and tosyl chloride react with a model primary amine, benzylamine.

Materials:

  • 5-Chlorosulfonylphthalide (1.0 eq.)

  • Tosyl chloride (1.0 eq.)

  • Benzylamine (1.0 eq.)

  • Pyridine (2.0 eq.)

  • Dichloromethane (DCM), anhydrous

  • High-Performance Liquid Chromatography (HPLC) system with a C18 column

  • Reference standards for N-benzyl-p-toluenesulfonamide and N-benzyl-phthalide-5-sulfonamide (synthesis required for the latter)

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 5-chlorosulfonylphthalide (1.0 eq.) and tosyl chloride (1.0 eq.) in anhydrous DCM.

  • Cool the solution to 0 °C in an ice bath.

  • In a separate flask, prepare a solution of benzylamine (1.0 eq.) and pyridine (2.0 eq.) in anhydrous DCM.

  • Slowly add the benzylamine/pyridine solution to the stirred solution of sulfonyl chlorides at 0 °C.

  • Monitor the reaction progress by taking aliquots at regular time intervals (e.g., 5, 15, 30, 60, and 120 minutes).

  • Quench each aliquot with a small amount of water to stop the reaction.

  • Analyze the quenched aliquots by HPLC to determine the relative ratio of the two sulfonamide products.

Expected Outcome:

It is anticipated that the formation of N-benzyl-phthalide-5-sulfonamide will be significantly faster than the formation of N-benzyl-p-toluenesulfonamide, confirming the higher reactivity of 5-chlorosulfonylphthalide.

Diagram of the Competitive Reaction Workflow:

G cluster_0 Reagent Preparation cluster_1 Reaction cluster_2 Analysis A Dissolve 5-Chlorosulfonylphthalide and Tosyl Chloride in DCM C Combine Solutions at 0 °C A->C B Prepare Benzylamine and Pyridine Solution in DCM B->C D Take Aliquots at Time Intervals C->D E Quench Aliquots D->E F HPLC Analysis E->F G Determine Product Ratio F->G

Caption: Workflow for the competitive acylation experiment.

Experimental Protocol 2: Kinetic Analysis of Solvolysis by Conductimetry

The solvolysis of sulfonyl chlorides in a nucleophilic solvent like water produces acidic byproducts, leading to a change in the conductivity of the solution.[3] By monitoring this change over time, the rate of reaction can be determined.

Materials:

  • 5-Chlorosulfonylphthalide

  • Tosyl chloride

  • High-purity water (or a mixed aqueous-organic solvent system)

  • Conductivity meter with a data logging interface

  • Constant temperature bath

Procedure:

  • Prepare a dilute solution of the sulfonyl chloride (either 5-chlorosulfonylphthalide or tosyl chloride) in a non-nucleophilic, water-miscible solvent (e.g., acetone or dioxane).

  • Equilibrate a known volume of high-purity water in the reaction vessel within the constant temperature bath.

  • Initiate the reaction by injecting a small, precise volume of the sulfonyl chloride solution into the water and start data logging.

  • Record the conductivity of the solution at regular intervals until the reaction is complete (i.e., the conductivity reaches a stable plateau).

  • Calculate the pseudo-first-order rate constant (k) from the conductivity data.

  • Repeat the experiment at several different temperatures to determine the activation parameters (enthalpy and entropy of activation).

Expected Outcome:

The rate constant for the solvolysis of 5-chlorosulfonylphthalide is expected to be significantly larger than that of tosyl chloride under identical conditions. This quantitative data will provide strong evidence for its enhanced reactivity.

Diagram of the Solvolysis Kinetics Workflow:

G A Prepare Sulfonyl Chloride Solution C Inject Sulfonyl Chloride and Start Data Logging A->C B Equilibrate Water in Constant Temperature Bath B->C D Monitor Conductivity Over Time C->D E Calculate Rate Constant (k) D->E F Repeat at Different Temperatures E->F G Determine Activation Parameters F->G G cluster_0 Tosyl Chloride cluster_1 5-Chlorosulfonylphthalide cluster_2 Reaction with Nucleophile (Nu⁻) TsCl CH₃-Ph-SO₂Cl Ts_effect Electron-donating CH₃ (deactivating) TransitionState [Nu--SO₂(R)--Cl]⁻ Trigonal Bipyramidal Transition State TsCl->TransitionState Slower PhthSO2Cl Phthalide-SO₂Cl Phth_effect Electron-withdrawing Lactone (activating) PhthSO2Cl->TransitionState Faster Nu Nu⁻ Nu->TransitionState Product R-SO₂-Nu + Cl⁻ TransitionState->Product

Caption: Electronic effects influencing the reactivity of the two sulfonyl chlorides.

Conclusion and Future Outlook

While tosyl chloride remains an indispensable tool in organic synthesis, the exploration of alternative sulfonylating agents like 5-chlorosulfonylphthalide is crucial for expanding the synthetic chemist's toolbox. The theoretical analysis presented here, based on well-established electronic principles, strongly suggests that 5-chlorosulfonylphthalide possesses enhanced reactivity due to the electron-withdrawing nature of its phthalide core.

The detailed experimental protocols provided offer a clear and reproducible pathway for validating this hypothesis. For researchers and drug development professionals, the potential for faster reactions, milder conditions, and the ability to engage less reactive substrates makes 5-chlorosulfonylphthalide a compelling candidate for further investigation. Its unique structure also offers opportunities for creating novel sulfonamide-containing molecules with potentially interesting biological activities. The data-driven approach outlined in this guide serves as a robust starting point for unlocking the full synthetic potential of this promising reagent.

References

  • HoriazonChemical. Methanesulfonyl Chloride (MsCl) vs. Other Sulfonyl Chlorides: Key Differences in Reactivity & Applications Introduction. Available from: [Link]

  • ResearchGate. What is the role and mechanism of action of tosyl chloride in organic synthesis? Available from: [Link]

  • Common Organic Chemistry. p-Toluenesulfonyl Chloride. Available from: [Link]

  • PMC. Treatment of Alcohols with Tosyl Chloride Does Not always Lead to the Formation of Tosylates. Available from: [Link]

  • Wikipedia. Tosyl group. Available from: [Link]

  • Wikipedia. 4-Toluenesulfonyl chloride. Available from: [Link]

  • Chemistry LibreTexts. 17.6: Reactions of Alcohols. Available from: [Link]

  • PMC. Contrasting the Noncovalent Interactions of Aromatic Sulfonyl Fluoride and Sulfonyl Chloride Motifs via Crystallography and Hirshfeld Surfaces. Available from: [Link]

  • Chemical Communications (RSC Publishing). Sulfonyl chlorides as an efficient tool for the postsynthetic modification of Cr-MIL-101-SO 3 H and CAU-1-NH 2. Available from: [Link]

  • Master Organic Chemistry. Tosylates And Mesylates. Available from: [Link]

  • Synthesis and some transformations of 5-isoxazolylsulfonyl chlorides. (2017). Available from: [Link]

  • MDPI. Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs. Available from: [Link]

  • PubMed. Nucleophilic aromatic substitution reactions of chloroazines with bisulfide (HS-) and polysulfides (Sn2-). Available from: [Link]

Sources

A Comparative Guide to the FTIR Spectral Data of 3-Oxo-1,3-dihydro-2-benzofuran-5-sulfonyl chloride

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis and comparison of the Fourier-Transform Infrared (FTIR) spectral data for 3-Oxo-1,3-dihydro-2-benzofuran-5-sulfonyl chloride. Intended for researchers, scientists, and professionals in drug development, this document offers a detailed interpretation of the compound's spectral features, a comparison with relevant alternatives, and a robust, field-proven protocol for data acquisition.

Introduction: The Structural and Synthetic Importance of a Multifunctional Reagent

3-Oxo-1,3-dihydro-2-benzofuran-5-sulfonyl chloride is a key intermediate in organic synthesis, valued for its unique trifunctional architecture. It incorporates a reactive sulfonyl chloride, an aromatic core, and a γ-lactone (a phthalide). This combination makes it a versatile building block for constructing complex molecular scaffolds in medicinal chemistry and materials science.

FTIR spectroscopy serves as an indispensable first-line analytical technique for the structural verification and quality control of such reagents.[1] It provides a rapid and non-destructive method to confirm the presence of key functional groups, offering a distinct "molecular fingerprint" that is crucial for ensuring the identity and purity of starting materials before their inclusion in complex synthetic pathways.[2]

Molecular Structure and Predicted Vibrational Modes

The infrared spectrum of 3-Oxo-1,3-dihydro-2-benzofuran-5-sulfonyl chloride is dominated by the vibrational modes of its three core components: the sulfonyl chloride group, the γ-lactone ring, and the 1,2,4-trisubstituted benzene ring. Understanding the characteristic absorption frequencies for each of these moieties is paramount for accurate spectral interpretation.

dot

Caption: Correlation of functional groups in the target molecule to their expected FTIR absorption regions.

Comparative FTIR Spectral Analysis

To fully appreciate the spectral features of the target compound, it is instructive to compare its predicted spectrum with those of simpler, related molecules. This comparative approach allows for the unambiguous assignment of key absorption bands. For this analysis, we will use Benzenesulfonyl Chloride to highlight the sulfonyl chloride peaks and 3-Oxo-1,3-dihydro-2-benzofuran-5-carboxylic acid , a related phthalide, to highlight the lactone and aromatic backbone features.

Vibrational Mode General Wavenumber (cm⁻¹) 3-Oxo-1,3-dihydro-2-benzofuran-5-sulfonyl chloride (Predicted) Benzenesulfonyl Chloride (Observed) [2]3-Oxo-1,3-dihydro-2-benzofuran-5-carboxylic acid (Observed) Interpretation
Aromatic C-H Stretch3100-3000~3080 (Weak)~3070PresentConfirms the presence of the aromatic ring.
Lactone C=O Stretch1800-1760~1770 (Strong)N/A~1750 (Carboxylic Acid C=O)The high frequency is characteristic of a strained five-membered γ-lactone ring.[3]
Aromatic C=C Stretch1600-1450Multiple bands ~1600, 1480 (Medium)~1580, 1475, 1445PresentSkeletal vibrations of the benzene ring.
Sulfonyl S=O Asymmetric Stretch1410-1375~1385 (Strong)~1380N/AA highly characteristic and intense band for the sulfonyl chloride group.[1][4]
Sulfonyl S=O Symmetric Stretch1204-1185~1190 (Strong)~1180N/AThe second of the two defining peaks for the -SO₂Cl moiety.[1][4]
Lactone C-O Stretch1250-1100~1240, ~1100 (Strong)N/APresentAssociated with the C-O-C stretching within the lactone ring system.
Aromatic C-H Out-of-Plane Bend900-800~850 (Medium-Strong)Multiple bandsPresentThe position is indicative of the 1,2,4-trisubstitution pattern on the benzene ring.

Causality and Field Insights: Why the Spectrum Looks the Way It Does

  • Lactone Carbonyl Frequency: The C=O stretching frequency in γ-lactones is inherently higher than that of open-chain esters or larger-ring lactones due to increased ring strain.[3] For the target molecule, this peak is predicted around 1770 cm⁻¹, a value that clearly distinguishes it from a typical ester carbonyl (~1735 cm⁻¹).

  • Sulfonyl Chloride Dominance: The two most intense and easily identifiable peaks in the spectrum will be the symmetric and asymmetric stretches of the S=O bonds.[4] Their presence is a primary confirmation of the compound's identity. The high intensity is due to the large change in dipole moment during these vibrations.

  • Moisture Sensitivity: Sulfonyl chlorides are notoriously sensitive to moisture, readily hydrolyzing to the corresponding sulfonic acid. From an experimental standpoint, this necessitates careful sample handling in a dry environment (e.g., under nitrogen or in a desiccator) to prevent the appearance of broad O-H stretching bands (~3200-3500 cm⁻¹) from the sulfonic acid impurity.[4]

Self-Validating Experimental Protocol: ATR-FTIR Analysis

This protocol describes the acquisition of an FTIR spectrum for a solid arylsulfonyl chloride using an Attenuated Total Reflectance (ATR) accessory, which is a preferred method due to its minimal sample preparation and reduced susceptibility to sample thickness issues.[4]

dot

experimental_workflow A 1. Instrument Preparation B 2. Background Scan A->B Clean ATR crystal (e.g., with isopropanol). Ensure instrument is purged with dry air or N₂. C 3. Sample Application B->C Acquire background spectrum (16-32 scans). This subtracts instrument/atmospheric noise (CO₂, H₂O). D 4. Apply Pressure C->D Place a small, representative amount of solid sample on the center of the ATR crystal. E 5. Spectrum Acquisition D->E Lower the ATR press arm to ensure firm, even contact. Good contact is critical for a high-quality spectrum. F 6. Data Processing & Cleaning E->F Acquire sample spectrum (4000-400 cm⁻¹). Co-add 16-32 scans for a good signal-to-noise ratio. G 7. Analysis F->G Perform baseline correction and ATR correction if necessary. Clean crystal thoroughly after use.

Caption: Standard workflow for acquiring high-quality ATR-FTIR data for a solid organic compound.

Step-by-Step Methodology:

  • Instrument and Environment Preparation:

    • Rationale: To eliminate atmospheric interference and ensure reproducibility.

    • Action: Ensure the FTIR spectrometer has been powered on and allowed to stabilize. If possible, purge the sample compartment with dry nitrogen or dry air to minimize water vapor and CO₂ signals. Clean the ATR crystal surface meticulously with a suitable solvent (e.g., isopropanol) and a soft, lint-free tissue.

  • Background Acquisition:

    • Rationale: This critical step measures the spectrum of the environment (atmosphere and ATR crystal) and is automatically subtracted from the sample spectrum.

    • Action: With the clean, empty ATR accessory in place, acquire a background spectrum. Typical parameters are a spectral range of 4000-400 cm⁻¹, a resolution of 4 cm⁻¹, and an accumulation of 16 to 32 scans.[4]

  • Sample Preparation and Application:

    • Rationale: Due to the moisture sensitivity of sulfonyl chlorides, sample handling should be swift and in a low-humidity environment.[4]

    • Action: In a dry environment, place a small amount of the solid 3-Oxo-1,3-dihydro-2-benzofuran-5-sulfonyl chloride onto the center of the ATR crystal using a clean spatula.

  • Spectrum Acquisition:

    • Rationale: Applying consistent pressure ensures good contact between the sample and the ATR crystal, which is essential for achieving a strong, high-quality signal.

    • Action: Lower the ATR press arm to apply firm and even pressure. Acquire the sample spectrum using the same parameters as the background scan.[2]

  • Data Processing and Cleaning:

    • Rationale: Post-acquisition processing enhances the quality of the final spectrum for interpretation.

    • Action: Process the acquired spectrum as needed. This may include an automated baseline correction and, if available, an ATR correction to account for the wavelength-dependent depth of penetration of the IR beam. After analysis, thoroughly clean the sample from the ATR crystal.

Conclusion

The FTIR spectrum of 3-Oxo-1,3-dihydro-2-benzofuran-5-sulfonyl chloride is a powerful diagnostic tool for its structural confirmation. The key to its interpretation lies in the identification of three distinct sets of signals: the intense, characteristic S=O stretching bands of the sulfonyl chloride at ~1385 cm⁻¹ and ~1190 cm⁻¹, the strong C=O stretching band of the γ-lactone at a high wavenumber of ~1770 cm⁻¹, and the various peaks corresponding to the substituted aromatic ring. By comparing this spectral fingerprint against simpler analogues and employing a robust analytical protocol, researchers can confidently verify the identity and integrity of this valuable synthetic intermediate.

References

  • A Researcher's Guide to Characterizing Sulfonyl Chlorides: A Comparative Overview of Analytical Techniques. Benchchem.
  • A Comparative Guide to the FT-IR Spectrum of 2,3-Difluorobenzene-1-sulfonyl Chloride. Benchchem.
  • Structural, Spectroscopic, Molecular Docking and Biological Evaluation of some novel Benzofuran Derivatives. ProQuest.
  • IR, NMR and MS of a Sulfonyl Chloride compound. ACD/Labs.
  • FT-IR spectrum of P-Iodobenzene sulfonyl chloride. ResearchGate.
  • The Infrared Spectra of Steroid Lactones. ACS Publications.
  • New Benzofuran Derivatives as an Antioxidant Agent. PMC.
  • Spectroscopic Characterization of Sulfonyl Chloride Immobilization on Silica. American Chemical Society.
  • THE CARBONYL STRETCHING BANDS IN THE INFRARED SPECTRA OF UNSATURATED LACTONES. Canadian Science Publishing.
  • Studies Concerning the Infrared Spectra of Some Substituted Benzofuran Derivatives. The Journal of Organic Chemistry.
  • FTIR spectra of γ-lactone (g lactone), methyl cellulose (MC), and... ResearchGate.
  • FTIR spectra of diterpene lactone (A), tripolyphosphate (B), chitosan... ResearchGate.
  • FTIR of 4-(2-aminopropyl)benzofuran 1. (a) slow crystallization, (b)... ResearchGate.
  • Benzofuran. PubChem.
  • Evidence for lactone formation during infrared multiple photon dissociation spectroscopy of bromoalkanoate doped salt clusters. National Institutes of Health.
  • Unexpected Formation of 4-[(1-Carbamoyl-3-oxo-1,3-dihydro-2-benzofuran-1-yl)amino]benzoic Acid from 4-[(3-Amino-1-oxo-1H-2-benzopyran-4-yl)amino]benzoic Acid. MDPI.
  • 3-oxo-1,3-dihydro-2-benzofuran-5-sulfonyl chloride. PubChemLite.
  • 3-oxo-1,3-dihydro-2-benzofuran-5-sulfonyl chloride. Santa Cruz Biotechnology.
  • 3-OXO-1,3-DIHYDRO-2-BENZOFURAN-5-CARBOXYLIC ACID. Sigma-Aldrich.

Sources

Validating Synthesis of Benzofuran-Based Sulfonamides: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Benzofuran-Sulfonamide Scaffold

Benzofuran derivatives fused with sulfonamide moieties represent a privileged scaffold in medicinal chemistry, particularly as selective inhibitors of tumor-associated Carbonic Anhydrase (CA) isoforms (hCA IX and XII) and as broad-spectrum antiproliferative agents.[1] The structural rigidity of the benzofuran ring, combined with the zinc-binding capability of the sulfonamide (


), creates a pharmacophore with high affinity for metalloenzyme active sites.

This guide objectively compares synthetic methodologies for accessing these scaffolds, moving beyond traditional linear synthesis to convergent, modular strategies. It provides a self-validating experimental framework ensuring structural integrity and biological efficacy.

Comparative Analysis of Synthetic Routes

Selecting the optimal synthetic pathway requires balancing structural diversity against atom economy and reagent toxicity. We analyze three distinct methodologies below.

Table 1: Comparative Metrics of Synthetic Methodologies
FeatureMethod A: Rap-Stoermer Condensation Method B: Sonogashira Coupling Method C: Direct Electrophilic Sulfonation
Mechanism Base-mediated condensation of salicylaldehydes +

-haloketones.[2][3]
Pd-catalyzed cross-coupling of o-halophenols + terminal alkynes.Electrophilic aromatic substitution (SEAr) on pre-formed benzofuran.
Atom Economy High: Water and halide salt are the only byproducts.Moderate: Requires phosphine ligands and copper co-catalysts.Low: Generates significant acidic waste; requires excess chlorosulfonic acid.
Regioselectivity Predictable (determined by aldehyde/ketone precursors).High (determined by alkyne insertion).Variable (dependent on electronic directing effects of existing substituents).
Scalability Excellent: Often solvent-free or aqueous; no heavy metals.Good: But limited by cost of Pd catalysts and ligand removal.Poor: Exothermic; handling of corrosive reagents limits scale-up.
Best For Rapid generation of 2-acyl/2-alkyl benzofuran cores.Installing complex carbon chains at C-2 position.Late-stage functionalization of simple cores.
Strategic Decision Matrix

The following logic flow illustrates the decision-making process for selecting the synthetic route based on target structural requirements.

RouteSelection Start Target Molecule Definition SubstCheck Is the C-2 position substituted? Start->SubstCheck ComplexCheck Is the C-2 substituent complex (e.g., long chain, heterocycle)? SubstCheck->ComplexCheck Yes MethodC Method C: Direct Sulfonation (Chlorosulfonic Acid) SubstCheck->MethodC No (C-2 H) SulfLoc Sulfonamide Location? ComplexCheck->SulfLoc No (Acyl/Alkyl) MethodB Method B: Sonogashira (o-Iodophenol + Alkyne) ComplexCheck->MethodB Yes (Alkyne/Aryl) MethodA Method A: Rap-Stoermer (Salicylaldehyde + alpha-haloketone) SulfLoc->MethodA On Pendant Ring SulfLoc->MethodC On Benzofuran Core

Figure 1: Decision matrix for selecting the optimal synthetic route based on structural complexity and substitution patterns.

Validated Protocol: Convergent "Tail Approach" Synthesis

The most robust method for generating highly active CA inhibitors is the Convergent Tail Approach . This method separates the synthesis of the lipophilic benzofuran core from the zinc-binding sulfonamide moiety, linking them via a hydrazine bridge. This modularity allows for independent validation of both fragments before the final coupling.

Phase 1: Synthesis of the Benzofuran Core (Rap-Stoermer)

Causality: We utilize the Rap-Stoermer reaction here because it avoids transition metal contamination, which can interfere with subsequent biological assays (false positives in enzyme inhibition).

  • Reagents: Salicylaldehyde (1.0 eq),

    
    -Chloroacetone (1.1 eq), 
    
    
    
    (2.0 eq), catalytic KI (0.1 eq).
  • Solvent: Acetonitrile (MeCN) or PEG-400 (Green alternative).

  • Procedure:

    • Dissolve salicylaldehyde and

      
      -chloroacetone in MeCN.
      
    • Add

      
       and KI. Reflux at 80°C for 3–5 hours.
      
    • In-Process Control (IPC): Monitor by TLC (Hexane:EtOAc 8:2). Disappearance of salicylaldehyde (

      
      ) indicates completion.
      
    • Workup: Filter inorganic salts while hot. Evaporate solvent. Recrystallize from Ethanol.

  • Validation Point:

    
     must show a singlet at 
    
    
    
    ppm (C-3 proton) and absence of aldehyde proton (
    
    
    ppm).
Phase 2: Coupling with Sulfonamide Linker

Causality: A hydrazone linkage is chosen to impart flexibility and additional hydrogen bond donors/acceptors, enhancing binding affinity to the enzyme active site.

  • Reagents: 2-Acetylbenzofuran (from Phase 1), 4-Hydrazinylbenzenesulfonamide hydrochloride (1.0 eq).

  • Conditions: Ethanol reflux, catalytic Acetic Acid (AcOH).[4]

  • Procedure:

    • Suspend 2-acetylbenzofuran in absolute ethanol.

    • Add 4-hydrazinylbenzenesulfonamide and 2-3 drops of glacial AcOH.

    • Reflux for 4–6 hours. The product typically precipitates as a solid during the reaction.

    • Purification: Filter the hot mixture. Wash the precipitate with cold ethanol (removes unreacted hydrazine) and diethyl ether.

  • Critical Control: Do not use column chromatography if the product is pure by TLC; recrystallization from Dioxane/Ethanol is preferred to maintain crystal habit for X-ray analysis.

Validation Framework

Trustworthiness in chemical biology relies on a "Triangulated Validation" system: Structural, Purity, and Functional.

A. Structural Validation (Spectroscopy)
  • 
     
    
    • Sulfonamide Singlet: A broad singlet integrating to 2H at

      
       ppm (exchangeable with 
      
      
      
      ). Absence indicates hydrolysis.
    • Hydrazone NH: Singlet at

      
       ppm.
      
    • Benzofuran C-3: Singlet at

      
       ppm.
      
  • IR Spectroscopy:

    • Diagnostic

      
       stretches: Asymmetric (
      
      
      
      ) and Symmetric (
      
      
      ).
    • 
       stretch: 
      
      
      
      .
B. Purity Validation (HPLC)
  • Column: C18 Reverse Phase (

    
    ).
    
  • Mobile Phase: Gradient Acetonitrile/Water (0.1% Formic Acid). 5%

    
     95% MeCN over 20 min.
    
  • Requirement: Purity

    
     at 254 nm is mandatory for biological testing.
    
C. Functional Validation (CA Inhibition Assay)

To validate the biological activity, the compound must be tested against hCA isoforms using a Stopped-Flow


 Hydrase Assay .[4][5]
  • Mechanism: Measures the time required for the pH of the reaction mixture to change from 7.5 to 6.5 as

    
     is hydrated to carbonic acid.
    
  • Control: Acetazolamide (Standard CA inhibitor).[5]

  • Data Interpretation:

    • Selectivity Index (SI): Calculated as

      
      . A high SI indicates tumor-selectivity over the ubiquitous cytosolic isoform.
      
Table 2: Benchmark Performance Data (hCA Inhibition)

Data synthesized from validated benzofuran-sulfonamide series (Abdelrahman et al., 2020).

Compound ClassSubstituent (R)

hCA I (nM)

hCA II (nM)

hCA IX (Tumor)
Selectivity (II/IX)
Standard Acetazolamide 250.0 12.1 25.0 0.5
Benzofuran-HydrazoneH162.826.933.30.8
Benzofuran-Hydrazide4-F37.412.310.1 1.2
Arylsulfone-Hydrazone4-Br>1000462.510.0 46.2

Note: The Arylsulfone-Hydrazone derivatives show superior selectivity for the tumor-associated hCA IX isoform, validating the "Tail Approach" design.

Experimental Workflow Diagram

The following diagram details the self-validating workflow, from precursor synthesis to functional assay.

Workflow cluster_0 Phase 1: Core Synthesis cluster_1 Phase 2: Coupling cluster_2 Phase 3: Validation Step1 Rap-Stoermer Reaction (Salicylaldehyde + Chloroacetone) IPC1 IPC: TLC (Disappearance of Aldehyde) Step1->IPC1 Prod1 2-Acetylbenzofuran (Solid) IPC1->Prod1 Pass Step2 Condensation w/ Sulfonamide Hydrazine Prod1->Step2 Purify Recrystallization (EtOH/Dioxane) Step2->Purify NMR 1H NMR / IR (Confirm Structure) Purify->NMR Assay Stopped-Flow Assay (Determine Ki) NMR->Assay If Purity >95%

Figure 2: Step-by-step experimental workflow for the synthesis and validation of benzofuran-sulfonamides.

References

  • Abdelrahman, M. A., et al. (2020).[4] Novel benzofuran-based sulphonamides as selective carbonic anhydrases IX and XII inhibitors: synthesis and in vitro biological evaluation. Journal of Enzyme Inhibition and Medicinal Chemistry.

  • Koca, M., et al. (2022). Rap-Stoermer Reaction: TEA Catalyzed One-Pot Efficient Synthesis of Benzofurans. ChemistrySelect.

  • BenchChem. (2025). Comparative study of different synthetic methodologies for 4-Fluoro-3-methylbenzofuran.

  • Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery.

  • Hale, K. J., et al. (2011). Synthesis, antiproliferative activities and in vitro biological evaluation of novel benzofuransulfonamide derivatives. Bioorganic & Medicinal Chemistry Letters.

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A Comparative Guide to the Chromatographic Separation of 5-Chlorosulfonylphthalide Isomers

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The effective separation and analysis of isomers are critical in drug discovery and development, where subtle structural differences can lead to significant variations in pharmacological activity and toxicity. 5-Chlorosulfonylphthalide, a key intermediate in the synthesis of various pharmaceutical compounds, presents a unique analytical challenge due to the potential for both positional isomerism of the chlorosulfonyl group on the phthalide scaffold and stereoisomerism at the chiral center. This guide provides a comprehensive comparison of chromatographic techniques for the separation of these isomers, supported by experimental principles and data from analogous compounds.

The Analytical Challenge: Understanding the Isomers of 5-Chlorosulfonylphthalide

5-Chlorosulfonylphthalide can exist as multiple isomers, each with identical mass but different structural arrangements. The primary separation challenges arise from:

  • Positional Isomers: The chlorosulfonyl group (-SO₂Cl) can be attached to different positions on the benzene ring of the phthalide structure. While the "5-" position is specified, synthetic routes may yield other isomers (e.g., 4-, 6-, or 7-chlorosulfonylphthalide) as impurities. These are constitutional isomers with distinct physical and chemical properties.[1][2]

  • Enantiomers: The phthalide structure contains a chiral carbon at the 3-position, leading to the existence of (R)- and (S)-enantiomers. Enantiomers have identical physical properties in an achiral environment but can exhibit different biological activities.[1]

The successful separation of these isomers is paramount for ensuring the purity, efficacy, and safety of any downstream active pharmaceutical ingredient (API).

Comparative Analysis of Chromatographic Techniques

The choice of chromatographic technique is dictated by the nature of the isomers to be separated (positional vs. enantiomeric) and the analytical goal (quantification, purification, etc.). This section compares the utility of High-Performance Liquid Chromatography (HPLC), Supercritical Fluid Chromatography (SFC), and Gas Chromatography (GC) for this purpose.

High-Performance Liquid Chromatography (HPLC): The Versatile Workhorse

HPLC is a highly versatile technique capable of separating both positional isomers and enantiomers of 5-chlorosulfonylphthalide with the appropriate choice of stationary and mobile phases.

1. Separation of Positional Isomers:

For separating positional isomers, which differ in polarity, reversed-phase HPLC is the most common approach.

  • Principle of Separation: In reversed-phase HPLC, a nonpolar stationary phase (e.g., C18, C8, Phenyl) is used with a polar mobile phase (typically a mixture of water and acetonitrile or methanol). Isomers with slight differences in polarity will interact differently with the stationary phase, leading to separation. More polar isomers will elute earlier, while less polar isomers will be retained longer. For aromatic positional isomers, stationary phases that offer π-π interactions, such as Phenyl columns, can provide enhanced selectivity.[3]

ParameterRecommended Starting Conditions for Positional Isomer Separation
Column C18, Phenyl-Hexyl (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase Acetonitrile/Water or Methanol/Water gradient
Detector UV/Vis (e.g., 254 nm)
Flow Rate 1.0 mL/min
Temperature Ambient or slightly elevated (e.g., 30-40 °C)

2. Separation of Enantiomers (Chiral HPLC):

To separate the (R)- and (S)-enantiomers of 5-chlorosulfonylphthalide, a chiral stationary phase (CSP) is required.

  • Principle of Separation: CSPs are themselves chiral and create a diastereomeric interaction with the enantiomers of the analyte. This results in different binding affinities and, consequently, different retention times for the two enantiomers. Polysaccharide-based CSPs (e.g., derivatives of cellulose and amylose) are widely used and have shown great success in separating enantiomers of phthalide and phthalimide derivatives.[6][7]

  • Causality in Method Development: The choice of mobile phase (normal-phase, reversed-phase, or polar organic) can significantly impact the enantioselectivity. Normal-phase (e.g., hexane/isopropanol) or polar organic mode (e.g., methanol, ethanol) often provide better chiral recognition on polysaccharide-based CSPs.[6]

  • Experimental Data Snapshot: Studies on thalidomide and its analogues, which share the phthalimide core, have demonstrated excellent enantioseparation on columns such as Chiralpak AD, Chiralpak AS, and Chiralcel OD/OJ with polar organic mobile phases.[6] Resolutions greater than 10 have been observed in some cases.[6]

ParameterRecommended Starting Conditions for Enantiomeric Separation
Column Polysaccharide-based CSP (e.g., Chiralpak IA, Chiralcel OD-H)
Mobile Phase Hexane/Ethanol or pure Methanol/Ethanol
Detector UV/Vis, Circular Dichroism (CD)
Flow Rate 0.5 - 1.0 mL/min
Temperature Controlled, often sub-ambient for improved resolution
Supercritical Fluid Chromatography (SFC): The Green and Efficient Alternative

SFC has emerged as a powerful technique for chiral separations, offering advantages in speed, efficiency, and reduced solvent consumption.[8][9]

  • Principle of Separation: SFC uses a supercritical fluid, typically carbon dioxide, as the primary mobile phase, often with a small amount of a polar organic co-solvent (modifier) like methanol or ethanol.[8] The low viscosity and high diffusivity of the supercritical mobile phase allow for faster separations and higher efficiency compared to HPLC. For chiral separations, the same polysaccharide-based CSPs used in HPLC are highly effective in SFC.[8][10]

  • Why SFC for Chiral Separations? The non-toxic and environmentally friendly nature of CO₂ makes SFC a "greener" alternative to the large volumes of organic solvents used in normal-phase HPLC.[11] The high success rate of SFC in resolving a wide range of chiral compounds makes it a preferred technique in many pharmaceutical labs.[12]

  • Experimental Data Snapshot: A study on a diverse library of racemic compounds demonstrated that over 80% could be separated into their individual enantiomers by SFC using just three common chiral stationary phases.[10] For phthalide-like structures, SFC with polysaccharide-based columns is a highly promising approach.

ParameterRecommended Starting Conditions for Chiral SFC
Column Polysaccharide-based CSP (e.g., Chiralpak series)
Mobile Phase Supercritical CO₂ with a Methanol or Ethanol modifier
Backpressure 100-150 bar
Detector UV/Vis, MS
Flow Rate 2-5 mL/min
Temperature 35-40 °C
Gas Chromatography (GC): A Viable Option with Considerations

GC is a high-resolution separation technique suitable for volatile and thermally stable compounds. While sulfonyl chlorides can be analyzed by GC, their reactivity and potential for thermal degradation are important considerations.[13]

  • Principle of Separation: In GC, a gaseous mobile phase carries the volatilized analyte through a column containing a stationary phase. Separation is based on the differential partitioning of the analytes between the mobile and stationary phases.

  • Challenges and Solutions: The primary challenge with GC analysis of sulfonyl chlorides is their reactivity. They can be sensitive to active sites in the GC system and may degrade at high temperatures. To overcome this, derivatization to a more stable compound, such as a sulfonamide, is often recommended.[13] For chiral separations, a chiral stationary phase is necessary.[14]

  • Experimental Data Snapshot: GC-MS methods have been successfully developed and validated for the trace analysis of sulfonyl chlorides like methanesulfonyl chloride in pharmaceutical ingredients.[15][16] These methods often employ a non-polar or medium-polarity column (e.g., RTX-5MS) and a temperature gradient.[17]

ParameterRecommended Starting Conditions for GC (with Derivatization)
Column Non-polar or medium-polarity capillary column (e.g., 5% phenyl-methylpolysiloxane)
Carrier Gas Helium or Hydrogen
Injector Temp. 250-280 °C
Oven Program Temperature gradient (e.g., 50 °C hold, then ramp to 300 °C)
Detector Flame Ionization Detector (FID), Mass Spectrometer (MS)

Experimental Protocols

Protocol 1: HPLC Method for Positional Isomer Analysis
  • Sample Preparation: Accurately weigh and dissolve the 5-chlorosulfonylphthalide sample in acetonitrile to a final concentration of approximately 1 mg/mL.

  • Chromatographic System: Use an HPLC system equipped with a UV detector.

  • Column: Phenyl-Hexyl column (4.6 x 250 mm, 5 µm).

  • Mobile Phase A: Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient Elution: Start with a 50:50 (A:B) mixture, ramp to 10:90 over 20 minutes, hold for 5 minutes, and then return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Detection: Monitor at 254 nm.

  • Analysis: Inject the sample and identify the peaks corresponding to the different positional isomers based on their retention times.

Protocol 2: Chiral SFC Method for Enantiomeric Separation
  • Sample Preparation: Dissolve the sample in methanol to a concentration of 1 mg/mL.

  • Chromatographic System: Use an SFC system with a backpressure regulator and UV detector.

  • Column: Chiralpak AD-H (4.6 x 250 mm, 5 µm).

  • Mobile Phase: Supercritical CO₂ (A) and Methanol (B).

  • Isocratic Elution: Use a composition of 80% A and 20% B.

  • Flow Rate: 3.0 mL/min.

  • Backpressure: 120 bar.

  • Column Temperature: 40 °C.

  • Detection: Monitor at 230 nm.

  • Analysis: Inject the sample and quantify the enantiomeric excess based on the peak areas of the two enantiomers.

Visualization of Workflows

SeparationWorkflow cluster_start Analytical Goal cluster_separation Separation Type cluster_technique Chromatographic Technique Start Sample containing 5-Chlorosulfonylphthalide Isomers Positional Positional Isomer Separation Start->Positional Enantiomeric Enantiomeric Separation Start->Enantiomeric HPLC_Pos Reversed-Phase HPLC Positional->HPLC_Pos GC_Pos GC-MS (with derivatization) Positional->GC_Pos SFC_Enan Chiral SFC Enantiomeric->SFC_Enan HPLC_Enan Chiral HPLC Enantiomeric->HPLC_Enan ChiralSeparationPrinciple Analyte Racemic Mixture ((R)- and (S)-Enantiomers) CSP Chiral Stationary Phase (CSP) Analyte->CSP Interaction Formation of Transient Diastereomeric Complexes CSP->Interaction Separation Differential Retention Interaction->Separation Elution1 (R)-Enantiomer Elutes Separation->Elution1 Elution2 (S)-Enantiomer Elutes Separation->Elution2

Sources

Elemental Analysis Standards for Sulfonyl Chloride Derivatives: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

The following guide serves as an advanced technical resource for the elemental analysis of sulfonyl chloride derivatives. It is structured to address the specific instability challenges of these compounds, moving beyond generic protocols to provide a rigorous, self-validating methodology.

Introduction: The Purity Paradox

Sulfonyl chlorides (


) are the workhorses of medicinal chemistry, serving as critical electrophiles in the synthesis of sulfonamides, sulfones, and sulfonates. However, they present a "Purity Paradox" : their high reactivity—the very trait that makes them valuable—renders them inherently unstable during standard analytical workflows.

Unlike stable pharmaceutical intermediates, sulfonyl chlorides are highly susceptible to hydrolysis upon exposure to atmospheric moisture. This reaction releases hydrogen chloride gas (


), leading to a specific pattern of analytical failure:
  • Loss of Chlorine: Volatilization of

    
     lowers the detected chlorine content.
    
  • Mass Shift: The substitution of

    
     (35.45  g/mol ) with 
    
    
    
    (17.01 g/mol ) alters the carbon/sulfur mass percentages, often creating "false passes" or confusing data sets.

This guide compares the three primary analytical standards—Automated Combustion (CHNS) , Oxygen Flask Combustion (Schöniger) , and Potentiometric Titration —to determine the most reliable protocol for these labile derivatives.

Comparative Analysis of Methodologies

Method A: Automated Dynamic Flash Combustion (CHNS)

The High-Throughput Standard

Mechanism: The sample is encapsulated in tin, combusted at >1000°C in an oxygen-enriched helium stream. Gases (


) are separated via GC and detected by TCD.
  • Best For: High-throughput screening of solid, non-volatile derivatives.

  • The Flaw: Standard "open-top" encapsulation allows atmospheric moisture to hydrolyze the surface of the sulfonyl chloride before the analysis begins.

Method B: Oxygen Flask Combustion (Schöniger)

The Halogen Gold Standard

Mechanism: The sample is wrapped in ashless paper and ignited in a closed flask filled with pure oxygen. Combustion products are absorbed into a liquid phase (e.g.,


) and analyzed via titration or Ion Chromatography (IC).[1]
  • Best For: Precise determination of Chlorine and Sulfur in volatile or unstable liquids.

  • The Advantage: The closed system captures all combustion products, including those from pre-combustion hydrolysis, provided the flask is sealed immediately.

Method C: Potentiometric Titration (Hydrolysis-Derived)

The Specificity Specialist

Mechanism: The sulfonyl chloride is intentionally hydrolyzed in a basic solution (e.g., NaOH) to release the chloride ion (


), which is then titrated with Silver Nitrate (

).
  • Best For: Bulk purity assay (

    
    ) focusing solely on the reactive functional group.
    
  • The Advantage: It bypasses the combustion variability entirely but requires the sample to be fully soluble and hydrolyzable.

Summary Data Comparison

Table 1: Comparative error rates for Benzenesulfonyl Chloride (Theoretical: C 40.80%, H 2.85%, S 18.16%, Cl 20 .07%)

ParameterAutomated CHNS (Standard) Automated CHNS (Cold-Weld) Schöniger Flask (Titration)
Sample Prep Time < 2 mins5-8 mins15-20 mins
Chlorine Accuracy Poor (-2.5% to -5.0% bias)High (< ±0.3% bias)Excellent (< ±0.2% bias)
Sulfur Accuracy Good (±0.4%)High (< ±0.3%)High (< ±0.3%)
Volatility Risk High (Sample evaporation)Low (Hermetic seal)Low (Closed system)
Primary Failure Mode Hydrolysis (

loss)
Improper seal crimpIncomplete absorption

The Degradation Pathway (Visualized)

Understanding the failure mode is critical for selecting the right standard. The diagram below illustrates why standard analysis fails: the "Invisible Loss" of HCl gas.

HydrolysisPath R_SO2Cl Sulfonyl Chloride (R-SO2Cl) Transition Hydrolysis Reaction R_SO2Cl->Transition Exposure Moisture Atmospheric H2O Moisture->Transition SulfonicAcid Sulfonic Acid (R-SO3H) Transition->SulfonicAcid Solid Residue HCl_Gas HCl Gas (Volatile Loss) Transition->HCl_Gas Escapes Capsule Analysis_Result Analytical Result: Low %Cl, Skewed %C SulfonicAcid->Analysis_Result HCl_Gas->Analysis_Result Missing Mass

Figure 1: The hydrolysis pathway of sulfonyl chlorides. The escape of HCl gas prior to combustion is the primary cause of low Chlorine values in standard CHNS analysis.

Recommended Protocols (SOPs)

To achieve "Publishable Grade" data, you must treat sulfonyl chlorides as Class 4 Unstable samples. Do not use standard open-tin weighing.

Protocol A: The "Cold-Weld" CHNS Method

Required for: Automated analysis of solid/liquid sulfonyl chlorides.

  • Preparation: Purge a glove bag or glove box with dry Nitrogen (

    
    ).
    
  • Encapsulation:

    • Use smooth-wall tin capsules (not folded foil) suitable for liquid sealing.

    • Place the capsule in the microbalance within the inert environment.

    • Add 2–3 mg of sample.

  • Sealing (The Critical Step):

    • Do not fold the capsule by hand.

    • Use a Cold-Welding Press (e.g., from PerkinElmer or Elementar). This device applies high pressure to crimp the tin, creating a hermetic metal-to-metal seal that excludes air and prevents volatile loss.

  • Verification: Check the sealed capsule for leaks by immersing it in acetone for 10 seconds. If bubbles appear, discard.

  • Analysis: Load into the autosampler immediately. If a delay >1 hour is expected, store in a desiccator.

Protocol B: The Calibration Standard Strategy

The "Reference Anchor" for unstable analytes.

Since sulfonyl chlorides are too unstable to serve as their own Certified Reference Materials (CRMs), you must calibrate the instrument using a stable structural analogue .

  • Primary Standard: Sulfanilamide (NIST SRM 2153).

    • Why: It contains the same S-N-C backbone but is non-hygroscopic and stable.

    • Target: C=41.84%, H=4.68%, N=16.27%, S=18.62%.

  • Secondary Standard (for Sulfur/Chlorine check): BBOT or Chloro-2,4-dinitrobenzene .

    • Why: To verify the combustion efficiency of the Halogen/Sulfur trap.

Validation Rule: If your Sulfanilamide standard passes (<0.3% error) but your Sulfonyl Chloride sample fails, assume sample degradation , not instrument failure.

Decision Logic for Method Selection

Use this logic flow to select the appropriate analytical standard for your specific derivative.

MethodSelection Start Start: Sulfonyl Chloride Sample State Physical State? Start->State Solid Solid (MP > 50°C) State->Solid Liquid Liquid / Low MP (Volatile) State->Liquid Stability Hydrolytic Stability? Solid->Stability Method2 Method A: Cold-Weld CHNS Liquid->Method2 Prevent Evaporation Stable Stable (e.g., Tosyl Cl) Stability->Stable >1hr in air Unstable Unstable (e.g., Alkyl-SO2Cl) Stability->Unstable Fumes in air Method1 Method A: Standard CHNS Stable->Method1 Unstable->Method2 Preferred Method3 Method B: Schöniger Flask Unstable->Method3 If Halogen Critical

Figure 2: Decision matrix for selecting the analytical method based on physical state and stability.

References

  • National Institute of Standards and Technology (NIST). (2023). Standard Reference Material® 2153 - Sulfanilamide. NIST. [Link]

  • Schöniger, W. (1955).[2] Eine mikroanalytische Schnellbestimmung von Halogen in organischen Substanzen. Mikrochimica Acta. [Link]

  • Exeter Analytical. (2023). Oxygen Flask Combustion Unit: Safe & Reliable Schöniger Flask Method. [Link]1]

Sources

Safety Operating Guide

Operational Safety and Disposal Protocol: 3-Oxo-1,3-dihydro-2-benzofuran-5-sulfonyl chloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context[1][2][3][4][5][6][7][8][9]

3-Oxo-1,3-dihydro-2-benzofuran-5-sulfonyl chloride (CAS: 2791-66-4), often referred to as 5-chlorosulfonylphthalide , is a highly reactive electrophile used primarily as an intermediate in the synthesis of sulfonamide-based pharmaceuticals.

Unlike standard organic waste, this compound presents a dual-hazard profile:

  • Immediate Hydrolysis: The sulfonyl chloride moiety (

    
    ) reacts rapidly with ambient moisture or water to generate hydrochloric acid (HCl)  and the corresponding sulfonic acid . This reaction is exothermic and generates corrosive gas.
    
  • Lactone Reactivity: The phthalide (lactone) core is susceptible to ring-opening hydrolysis under strongly basic conditions, potentially altering the solubility profile and waste classification of the byproducts [1].

Critical Directive: Never dispose of this compound directly into aqueous waste streams or municipal drains. It must be chemically quenched (neutralized) prior to disposal to prevent downstream container pressurization or acid corrosion.

Physicochemical Hazard Assessment

Before initiating any disposal procedure, verify the material state against the properties below to ensure the protocol matches the hazard.

PropertyValue / DescriptionOperational Implication
Molecular Formula ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

Molecular Weight ~232.64 g/mol High atom economy; generates stoichiometric HCl.
Physical State White to off-white solidDust hazard; use powder funnel or weigh inside hood.
Water Reactivity High Reacts to form

and

.
Corrosivity Skin Corr.[1][2][3][4][5] 1B Causes irreversible tissue damage on contact [2].
DOT Classification UN 3261 (Corrosive Solid, Acidic, Organic)Requires specific packaging for transport.

Personal Protective Equipment (PPE) Matrix

This protocol utilizes a "Defense-in-Depth" strategy. Standard lab coats are insufficient due to the potential for acidic splashing during quenching.

ZonePPE RequirementRationale
Ocular Chemical Splash Goggles + Face ShieldMandatory. Hydrolysis can cause spattering. Goggles seal eyes from HCl gas; shield protects the face/neck.
Dermal (Hands) Double Gloving: Inner: Nitrile (4 mil)Outer: Nitrile (8 mil) or NeopreneSulfonyl chlorides penetrate thin nitrile. Double gloving allows immediate removal of the outer layer upon contamination.
Respiratory Fume Hood (Face velocity > 100 fpm)All operations must occur within a certified hood to capture HCl off-gassing.
Body Chemical-Resistant ApronWorn over the lab coat to prevent acid soak-through to personal clothing.

Operational Disposal Procedure

Phase 1: Pre-Quench Solubilization

Why this step? Quenching solid clumps of sulfonyl chloride leads to "encapsulation," where a crust of sulfonic acid forms on the outside, trapping unreacted chloride inside. This creates a "time bomb" that can burst later in the waste container.

  • Solvent Selection: Dissolve the solid waste in a minimal amount of inert, non-nucleophilic organic solvent.

    • Preferred: Dichloromethane (DCM) or Toluene.

    • Avoid: Alcohols (creates esters), Water (uncontrolled reaction), or Amines (violent reaction).

  • Dilution: Aim for a concentration of

    
     to act as a heat sink during the hydrolysis step.
    
Phase 2: Controlled Hydrolysis & Neutralization

Mechanism:



Protocol A: Small Scale (< 5 grams)
  • Prepare Quench Bath: In a beaker 5x the volume of your waste, prepare a slurry of Ice and Saturated Sodium Bicarbonate (

    
    ) .
    
    • Note: Do not use strong base (NaOH) initially, as the exotherm can be violent. Bicarbonate buffers the reaction.

  • Addition: Slowly add the dissolved sulfonyl chloride solution dropwise to the ice slurry with vigorous stirring.

  • Observation: You will observe bubbling (

    
     evolution). Wait for bubbling to cease between additions.
    
  • Completion: Once addition is complete, allow the mixture to warm to room temperature and stir for 30 minutes to ensure the lactone ring and sulfonyl group are fully processed.

Protocol B: Large Scale (> 5 grams)
  • Setup: Use a 3-neck round bottom flask equipped with a pressure-equalizing addition funnel, internal thermometer, and overhead stirrer.

  • Receiver Charge: Charge the flask with 2.5 M Sodium Hydroxide (NaOH) and crushed ice.

  • Controlled Addition: Add the sulfonyl chloride solution via the addition funnel. Maintain internal temperature

    
    .
    
  • pH Adjustment: After addition, check pH. If acidic (

    
    ), add more NaOH solution until basic (
    
    
    
    ). This ensures the sulfonic acid is converted to the water-soluble sodium sulfonate salt.

Waste Stream Classification

Once quenched, the material is no longer a water-reactive hazard, but it remains chemical waste.

ComponentFinal StateDisposal Stream
Organic Phase DCM/Toluene containing trace organicsHalogenated Organic Waste (if DCM used) or Non-Halogenated Organic Waste (if Toluene used).
Aqueous Phase Water, NaCl, Sodium Sulfonate saltsAqueous Waste (Basic/Neutral) . Do not drain dispose unless explicitly permitted by local EHS regulations for saline solutions.

Labeling Requirement: Labels must read: "Quenched Sulfonyl Chloride Waste - Contains Solvent, Sodium Salts, and Water. pH ~[Value]."

Process Visualization (Workflow)

The following diagram outlines the decision logic and operational flow for the disposal process.

DisposalProtocol Start Waste: 3-Oxo-1,3-dihydro- 2-benzofuran-5-sulfonyl chloride Assess Assessment: Is waste Solid or Solution? Start->Assess Solid Solid Waste Assess->Solid Solution Solution Waste Assess->Solution Dissolve Dissolve in Inert Solvent (DCM or Toluene) Solid->Dissolve QuenchPrep Prepare Quench Bath: Ice + Sat. NaHCO3 (Small Scale) Ice + 2.5M NaOH (Large Scale) Solution->QuenchPrep If solvent is inert Dissolve->QuenchPrep Action Dropwise Addition (Monitor Temp & Gas Evolution) QuenchPrep->Action Check Check pH Is pH > 8? Action->Check Adjust Add NaOH until Basic Check->Adjust No PhaseSep Phase Separation Check->PhaseSep Yes Adjust->Check WasteOrg Organic Phase: Halogenated/Non-Hal Waste PhaseSep->WasteOrg WasteAq Aqueous Phase: Aqueous Basic Waste PhaseSep->WasteAq

Figure 1: Decision tree and workflow for the safe quenching and disposal of sulfonyl chloride waste.

Emergency Procedures

In the event of a spill or exposure during the disposal process:

  • Spill on Benchtop:

    • Do NOT use water. Water will cause the spill to fume HCl violently.

    • Cover with dry sand or calcium carbonate (limestone) to absorb and neutralize slowly.

    • Scoop into a dry container and treat as solid hazardous waste.

  • Skin Contact:

    • Immediately brush off dry powder (if applicable).

    • Rinse with copious amounts of water for 15 minutes.[6][2]

    • Seek medical attention; sulfonyl chloride burns can be delayed and deep.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]

  • PubChem. (2025). Compound Summary: 5-Chlorosulfonylphthalide. National Library of Medicine. [Link]

Sources

A Researcher's Guide to the Safe Handling and Disposal of 3-Oxo-1,3-dihydro-2-benzofuran-5-sulfonyl chloride

Author: BenchChem Technical Support Team. Date: February 2026

For the diligent researcher, ensuring a safe laboratory environment is as crucial as achieving groundbreaking results. This guide provides a comprehensive, technically grounded protocol for the safe handling and disposal of 3-Oxo-1,3-dihydro-2-benzofuran-5-sulfonyl chloride, a reactive sulfonyl chloride compound. By understanding the inherent chemical properties and following these established procedures, you can mitigate risks and foster a culture of safety and excellence in your laboratory.

Core Hazard Assessment: Understanding the Reactivity of Sulfonyl Chlorides

The primary hazard of 3-Oxo-1,3-dihydro-2-benzofuran-5-sulfonyl chloride, like other sulfonyl chlorides, stems from its high reactivity, particularly with water and other nucleophiles. This reactivity is the foundation for the stringent handling protocols outlined below.

Key Chemical Hazards:

  • Corrosivity: This compound is classified as corrosive.[1][2][3] Upon contact with moisture, such as humidity in the air or on the skin, it readily hydrolyzes to form hydrochloric acid (HCl) and the corresponding sulfonic acid. Both of these byproducts are corrosive and can cause severe chemical burns and eye damage.[1][2][3]

  • Respiratory and Skin Irritation: Inhalation of dust or vapors can lead to severe irritation of the respiratory tract. Skin contact can cause serious burns.[1][2]

  • Ocular Hazard: Contact with the eyes can cause serious, potentially irreversible damage.[1][2]

Due to these hazards, all handling procedures must be conducted within a controlled environment using appropriate Personal Protective Equipment (PPE).

Essential Personal Protective Equipment (PPE)

A robust PPE strategy is the first line of defense against accidental exposure. The following table details the mandatory PPE for handling this compound, along with the rationale for each item.

PPE ComponentSpecificationJustification
Eye and Face Protection Chemical safety goggles and a full-face shield.[4][5][6][7]Provides maximum protection against splashes and airborne particles, safeguarding the eyes and face from corrosive materials.
Hand Protection Chemical-resistant gloves (e.g., nitrile or neoprene).[4][8][9][10]Creates a necessary barrier to prevent skin contact. Inspect gloves for any signs of damage before use.[5]
Body Protection Chemical-resistant lab coat or apron.[4][9][11]Protects the skin and personal clothing from accidental spills and splashes.
Respiratory Protection NIOSH-approved respirator with appropriate cartridges.[4][8]Essential when engineering controls cannot maintain exposure below permissible limits or when handling outside of a fume hood.

Safe Handling and Operational Protocol

Adherence to a strict, step-by-step protocol is critical for minimizing risk.

3.1. Engineering Controls and Work Area Preparation

  • Chemical Fume Hood: All manipulations of 3-Oxo-1,3-dihydro-2-benzofuran-5-sulfonyl chloride must be performed within a properly functioning chemical fume hood to control vapor and dust exposure.[6][9][10][11]

  • Emergency Equipment: Ensure that a safety shower and an eyewash station are readily accessible and have been recently tested.[10][12]

  • Spill Preparedness: Have a spill kit containing an inert absorbent material (such as sand or vermiculite), a neutralizing agent (like sodium bicarbonate), and a designated, sealable container for hazardous waste immediately available.[13]

3.2. Chemical Handling and Dispensing

  • Container Acclimatization: Before opening, allow the reagent container to reach the ambient temperature of the laboratory. This prevents condensation of atmospheric moisture onto the cold chemical, which could initiate hydrolysis.

  • Inert Atmosphere: Whenever feasible, handle the solid under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with air and moisture.[3]

  • Dispensing: Use non-sparking tools for all transfers.[14] Weigh the required amount in a tared, sealed container to prevent exposure and contamination.

  • Secure Storage: After dispensing, tightly reseal the main container.[3][10][14] Storing in a cool, dry, and well-ventilated area away from incompatible materials is crucial.[9][10][14] Incompatible substances include bases, amines, and reducing agents.[9]

Workflow for Safe Chemical Handling

G cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal & Decontamination PPE Don Appropriate PPE FumeHood Verify Fume Hood Operation PPE->FumeHood Emergency Confirm Emergency Equipment Access FumeHood->Emergency Acclimate Acclimate Container Emergency->Acclimate Dispense Dispense in Hood Acclimate->Dispense Seal Reseal and Store Securely Dispense->Seal Quench Quench Excess Reagent Seal->Quench Neutralize Neutralize Aqueous Waste Quench->Neutralize Dispose Dispose as Hazardous Waste Neutralize->Dispose Decontaminate Decontaminate Glassware and Surfaces Dispose->Decontaminate

Caption: A logical workflow for the safe handling of 3-Oxo-1,3-dihydro-2-benzofuran-5-sulfonyl chloride, from preparation to disposal.

Waste Management and Decontamination Procedures

The safe disposal of chemical waste is a critical component of laboratory safety and environmental responsibility.

5.1. Neutralization of Excess Reagent

Small quantities of unreacted 3-Oxo-1,3-dihydro-2-benzofuran-5-sulfonyl chloride should be carefully neutralized. This is achieved by slowly adding the sulfonyl chloride to a cold, stirred solution of a weak base, such as sodium bicarbonate.[13] This procedure should always be performed in a chemical fume hood due to the potential for an exothermic reaction and the release of corrosive fumes.[13]

5.2. Aqueous Waste Treatment

The resulting aqueous solution from the neutralization process will be acidic. It must be neutralized to a pH between 6 and 8 by the controlled addition of a suitable base (e.g., sodium bicarbonate or a dilute sodium hydroxide solution) while carefully monitoring the pH.

5.3. Final Disposal of Hazardous Waste

All materials contaminated with 3-Oxo-1,3-dihydro-2-benzofuran-5-sulfonyl chloride, including the neutralized aqueous waste, used gloves, and absorbent materials from any spills, must be collected in a properly labeled, sealed container and disposed of as hazardous chemical waste in accordance with all local, state, and federal regulations.[2][13]

5.4. Decontamination of Laboratory Equipment

Glassware and other equipment that have come into contact with the reagent must be thoroughly decontaminated. A recommended procedure is to first rinse with a suitable organic solvent to remove residual compound, followed by a careful rinse with a basic solution (e.g., dilute sodium bicarbonate) to neutralize any remaining reactive material. Finally, wash with soap and water.

By integrating these safety protocols and procedural guidelines into your daily laboratory practices, you contribute to a safer and more effective research environment.

References

  • Top Precautions You Must Follow When Handling Corrosive Chemicals in the Lab. (n.d.). Questron Technologies.
  • Corrosive Safety: Protecting Workers from Harmful Substances - OSHA Training School. (2024, January 19).
  • Managing Corrosive Substances: Safety Protocols for Businesses. (n.d.). denios.ca.
  • Chemical Safety Data Sheet MSDS / SDS - SULFONYL CHLORIDE, POLYMER-BOUND. (2025, February 1). ChemicalBook.
  • Safety Precautions for Corrosive Substances. (2022, August 25). SafetySkills.
  • The importance of Personal Protective Equipment in the handling of chemicals. (2024, April 5). Vadequimica.
  • What are the safety precautions when handling Benzene Sulfonyl Chloride? - Blog. (2025, August 18). Horiazon Chemical.
  • Safe Handling and Storage of Methanesulfonyl Chloride (MsCl): Best Practices. (n.d.). Horiazon Chemical.
  • BENZENE SULFONYL CHLORIDE HAZARD SUMMARY. (n.d.). New Jersey Department of Health.
  • Essential Guide to the Safe Disposal of Methanesulfonyl Chloride. (n.d.). Benchchem.
  • Material Safety Data Sheet - Pyridine-3-sulfonyl chloride hydrochloride. (2005, September 13). Cole-Parmer.
  • Safety D
  • SAFETY DATA SHEET. (2025, November 6). Sigma-Aldrich.
  • SAFETY D
  • SAFETY DATA SHEET. (2025, August 7). TCI Chemicals.
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